molecular formula C17H20ClF4N7O B15603541 GNE-9605

GNE-9605

Número de catálogo: B15603541
Peso molecular: 449.8 g/mol
Clave InChI: PUXPEQJKNAWNQA-AAEUAGOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GNE-9605 is a useful research compound. Its molecular formula is C17H20ClF4N7O and its molecular weight is 449.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClF4N7O/c1-23-15-10(17(20,21)22)4-24-16(27-15)26-12-5-25-29(14(12)18)13-2-3-28(6-11(13)19)9-7-30-8-9/h4-5,9,11,13H,2-3,6-8H2,1H3,(H2,23,24,26,27)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXPEQJKNAWNQA-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)C3CCN(CC3F)C4COC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)[C@H]3CCN(C[C@@H]3F)C4COC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClF4N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GNE-9605: A Deep Dive into the Mechanism of LRRK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of GNE-9605, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). LRRK2 is a key therapeutic target in Parkinson's disease, and understanding the precise mechanism of its inhibitors is crucial for the development of novel treatments. This document details the biochemical and cellular activity of this compound, its in vivo efficacy, and the experimental protocols used to characterize its function.

Core Mechanism of Action

This compound is an orally active, selective, and brain-penetrant small molecule inhibitor that targets the kinase activity of LRRK2.[1][2][3] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, often leading to increased kinase activity. This compound functions by binding to the ATP-binding pocket of the LRRK2 kinase domain, effectively preventing the transfer of phosphate (B84403) from ATP to its substrates. This inhibition of LRRK2's catalytic function is a key strategy for mitigating the downstream pathological effects associated with hyperactive LRRK2. A primary and well-established biomarker for LRRK2 kinase activity is the phosphorylation of Rab10, a small GTPase involved in vesicular trafficking. This compound has been shown to dose-dependently inhibit the phosphorylation of Rab10, as well as the autophosphorylation of LRRK2 at serine 1292.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency, selectivity, and pharmacokinetic properties of this compound.

Table 1: Biochemical and Cellular Potency of this compound

ParameterValueSpecies/Cell LineNotes
Biochemical IC50 18.7 nM---Against LRRK2
Biochemical Ki 2 nM------
Cellular IC50 19 nM---Inhibition of LRRK2 activity in cellular assays

Data sourced from MedchemExpress and Selleck Chemicals.[1][4]

Table 2: Kinase Selectivity Profile of this compound

Kinase PanelNumber of Kinases TestedInhibition >50%Notes
Diverse Kinase Panel1781Demonstrates high selectivity for LRRK2.

This high selectivity minimizes the potential for off-target effects, a critical attribute for a therapeutic candidate.[5]

Table 3: In Vivo Pharmacokinetics of this compound in Rodents

ParameterValueSpeciesDosing Route
Oral Bioavailability 90%BAC transgenic miceOral (p.o.)
Total Plasma Clearance 26 mL/min/kgBAC transgenic miceIntravenous (i.v.)

This compound exhibits excellent oral bioavailability and favorable plasma clearance, supporting its potential for in vivo applications.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using Graphviz.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_inhibition Point of Inhibition LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Mutations (e.g., G2019S) Other stimuli Rab10 Rab10 LRRK2_active->Rab10 pRab10 pRab10 (pT73) Rab10->pRab10 Phosphorylation Vesicular_Trafficking Altered Vesicular Trafficking pRab10->Vesicular_Trafficking Neuronal_Dysfunction Neuronal Dysfunction Vesicular_Trafficking->Neuronal_Dysfunction GNE_9605 This compound GNE_9605->LRRK2_active Inhibition

LRRK2 signaling pathway and this compound inhibition.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Cell_Lysis 2. Cell Lysis (RIPA buffer + inhibitors) Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Preparation 4. Sample Preparation (Laemmli buffer, boiling) Protein_Quantification->Sample_Preparation SDS_PAGE 5. SDS-PAGE (Protein separation by size) Sample_Preparation->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Antibody 8. Primary Antibody Incubation (e.g., anti-pRab10, anti-LRRK2) Overnight at 4°C Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 10. Detection (ECL substrate, imaging) Secondary_Antibody->Detection Data_Analysis 11. Data Analysis (Quantify band intensity) Detection->Data_Analysis

Experimental workflow for Western Blot analysis.

GNE9605_MoA GNE_9605 This compound LRRK2_Kinase_Domain LRRK2 Kinase Domain (ATP-binding pocket) GNE_9605->LRRK2_Kinase_Domain Binds to Inhibition_of_Phosphorylation Inhibition of Kinase Activity LRRK2_Kinase_Domain->Inhibition_of_Phosphorylation Leads to Reduced_pRab10 Decreased pRab10 Inhibition_of_Phosphorylation->Reduced_pRab10 Results in Restored_Trafficking Normalization of Vesicular Trafficking Reduced_pRab10->Restored_Trafficking Contributes to Neuroprotection Potential Neuroprotection Restored_Trafficking->Neuroprotection May lead to

Logical flow of this compound's mechanism of action.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound.

Biochemical LRRK2 Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the phosphorylation of a model substrate by purified LRRK2 enzyme.

Materials:

  • Purified recombinant LRRK2 (WT or mutant)

  • LRRKtide (a synthetic peptide substrate)

  • ATP (Adenosine triphosphate)

  • This compound (or other test compounds)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[6]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup:

    • Add 1 µl of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µl of LRRK2 enzyme diluted in Kinase Buffer.

    • Add 2 µl of a mixture of LRRKtide substrate and ATP in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 120 minutes.[6]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[6]

  • ATP Generation and Luminescence:

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[6]

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (Western Blot)

This protocol is used to assess the ability of this compound to inhibit LRRK2-mediated phosphorylation of Rab10 in a cellular context.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)

  • This compound

  • Cell culture medium and supplements

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-pRab10 (Thr73), anti-total Rab10, anti-LRRK2, anti-pLRRK2 (S935), and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize protein concentrations with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities. Normalize the pRab10 signal to the total Rab10 signal and the loading control.

    • Plot the normalized phosphorylation levels against the this compound concentration to determine the cellular IC50.

In Vivo Pharmacodynamic Study

This protocol describes how to assess the in vivo efficacy of this compound by measuring the inhibition of LRRK2 activity in animal models.

Materials:

  • Animal model (e.g., BAC transgenic mice expressing human LRRK2)[1]

  • This compound formulated for in vivo administration

  • Vehicle control

  • Tissue homogenization buffer with protease and phosphatase inhibitors

  • Western blot reagents (as described above)

Procedure:

  • Animal Dosing:

    • Administer this compound or vehicle to animals via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Tissue Collection:

    • At a specified time point post-dosing, euthanize the animals and harvest tissues of interest (e.g., brain, lung, kidney).

    • Snap-freeze the tissues in liquid nitrogen and store at -80°C.

  • Tissue Processing:

    • Homogenize the tissues in ice-cold homogenization buffer.

    • Centrifuge the homogenates to pellet debris and collect the supernatant.

  • Western Blot Analysis:

    • Perform a Western blot on the tissue lysates as described in the cellular target engagement assay protocol to measure the levels of pRab10, total Rab10, pLRRK2, and total LRRK2.

  • Data Analysis:

    • Quantify the inhibition of LRRK2-mediated phosphorylation in response to this compound treatment and determine the dose-response relationship.

Conclusion

This compound is a highly potent, selective, and orally bioavailable inhibitor of LRRK2 kinase activity. Its mechanism of action, centered on the inhibition of LRRK2-mediated phosphorylation of substrates like Rab10, has been well-characterized through a variety of biochemical, cellular, and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of Parkinson's disease and LRRK2 biology, facilitating further investigation into the therapeutic potential of this compound and other LRRK2 inhibitors.

References

GNE-9605: A Potent and Selective Chemical Probe for Interrogating LRRK2 Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has emerged as a key therapeutic target for Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial PD and are also associated with an increased risk for sporadic PD. A significant body of evidence suggests that the kinase activity of LRRK2 is central to its pathogenic role, making the development of potent and selective LRRK2 inhibitors a major focus of research and drug discovery. GNE-9605 is a highly potent, selective, and brain-penetrant small molecule inhibitor of LRRK2, making it an invaluable chemical probe for elucidating the physiological and pathophysiological functions of this complex enzyme. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, pharmacokinetic properties, and detailed experimental protocols for its use in studying LRRK2 function.

Data Presentation

Table 1: Biochemical and Cellular Activity of this compound
ParameterValueSpecies/SystemReference
Biochemical Activity
LRRK2 Ki2.0 nMHuman[1][2]
LRRK2 IC5018.7 nMHuman[1][3][4]
Cellular Activity
Cellular IC50 (pLRRK2)19 nMNot Specified[1][2]
Cellular Potency18.7 nMNot Specified[3]
Table 2: Kinase Selectivity Profile of this compound
Kinase Panel SizeNumber of Kinases Inhibited >50% at 1 µMKey Off-TargetsReference
1781Not specified[3]
Table 3: Pharmacokinetic Properties of this compound in Rats
ParameterRouteDoseValueUnitReference
Total Plasma Clearancei.v.0.5 mg/kg26mL/min/kg[1][2]
Oral Bioavailabilityp.o.1 mg/kg90%[1][2]

LRRK2 Signaling Pathway and Mechanism of this compound Inhibition

LRRK2 is a complex enzyme with both kinase and GTPase domains. Its kinase activity is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[5] One of the key downstream substrates of LRRK2 is a subset of Rab GTPases, with Rab10 being a well-established substrate.[6][7][8][9] LRRK2 phosphorylates Rab10 at a conserved threonine residue (Thr73 in humans), which modulates its function in intracellular trafficking. Pathogenic mutations in LRRK2, such as G2019S, lead to increased kinase activity and hyperphosphorylation of Rab10.[9] this compound is an ATP-competitive inhibitor that binds to the kinase domain of LRRK2, thereby blocking the phosphorylation of its substrates, including autophosphorylation at Ser1292 and the phosphorylation of Rab proteins.[1][3]

LRRK2_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Signaling cluster_2 Inhibition LRRK2 LRRK2 LRRK2_active Active LRRK2 (Kinase Domain) LRRK2->LRRK2_active Activates GTP GTP GTP->LRRK2 Binds Rab10 Rab10 LRRK2_active->Rab10 Phosphorylates pRab10 pRab10 (pT73) Vesicle_Trafficking Vesicle Trafficking pRab10->Vesicle_Trafficking Alters GNE9605 This compound GNE9605->LRRK2_active Inhibits

LRRK2 signaling and inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the activity and efficacy of this compound as a LRRK2 chemical probe.

Biochemical LRRK2 Kinase Assay (IC50 Determination)

This protocol describes a radiometric filter binding assay to determine the in vitro potency of this compound against LRRK2 kinase.

Materials:

  • Recombinant human LRRK2 (e.g., G2019S mutant)

  • Kinase Buffer: 25 mM HEPES (pH 7.4), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100

  • LRRKtide or Nictide peptide substrate

  • This compound serial dilutions in DMSO

  • 33P-γ-ATP

  • ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (75 mM)

  • Scintillation counter

Procedure:

  • Prepare a reaction mix containing kinase buffer, LRRK2 enzyme, and the peptide substrate.

  • Add 1 µL of this compound serial dilutions or DMSO (vehicle control) to the reaction wells.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and 33P-γ-ATP. The final ATP concentration should be at or near the Km for LRRK2.

  • Incubate the reaction for 60 minutes at 30°C.

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated 33P-γ-ATP.

  • Rinse the papers with acetone (B3395972) and allow them to air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

biochem_assay_workflow start Start prepare_mix Prepare Reaction Mix (LRRK2, Substrate, Buffer) start->prepare_mix add_inhibitor Add this compound/ DMSO prepare_mix->add_inhibitor pre_incubate Pre-incubate (15 min, RT) add_inhibitor->pre_incubate start_reaction Initiate Reaction (Add ATP/33P-ATP) pre_incubate->start_reaction incubate Incubate (60 min, 30°C) start_reaction->incubate stop_reaction Terminate Reaction (Spot on P81 paper) incubate->stop_reaction wash Wash P81 Paper (Phosphoric Acid) stop_reaction->wash quantify Quantify Radioactivity (Scintillation Counter) wash->quantify analyze Calculate % Inhibition & IC50 quantify->analyze end End analyze->end

Biochemical LRRK2 Kinase Assay Workflow.
Cellular LRRK2 Target Engagement Assay (pS1292 Western Blot)

This protocol details the assessment of this compound's ability to inhibit LRRK2 autophosphorylation at Ser1292 in a cellular context.

Materials:

  • HEK293T cells or other suitable cell line expressing LRRK2

  • Cell culture medium and supplements

  • This compound serial dilutions in DMSO

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST

  • Primary antibodies: Rabbit anti-pS1292-LRRK2, Mouse anti-total LRRK2

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or DMSO for 1-2 hours.

  • Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Prepare protein samples with Laemmli buffer and denature by boiling.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-pS1292-LRRK2 and anti-total LRRK2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the pS1292-LRRK2 signal to the total LRRK2 signal.

In Vivo LRRK2 Inhibition Assay (pS1292 in Mouse Brain)

This protocol describes the evaluation of this compound's ability to inhibit LRRK2 autophosphorylation in the brains of mice.[1]

Animal Model:

  • BAC transgenic mice expressing human LRRK2 protein (e.g., G2019S mutant).[1]

Materials:

  • This compound formulation for intraperitoneal (i.p.) or oral (p.o.) administration

  • Vehicle control

  • Tissue homogenization buffer with protease and phosphatase inhibitors

  • Protein extraction reagents

  • Western blot reagents as described in the cellular assay protocol

Procedure:

  • Administer this compound (e.g., 10 and 50 mg/kg, i.p.) or vehicle to the mice.[1]

  • At a predetermined time point post-dosing (e.g., 1-4 hours), euthanize the mice and rapidly dissect the brain tissue (e.g., striatum or cortex).

  • Snap-freeze the tissue in liquid nitrogen.

  • Homogenize the frozen tissue in ice-cold homogenization buffer.

  • Extract total protein from the homogenates.

  • Determine the protein concentration of the lysates.

  • Perform Western blot analysis for pS1292-LRRK2 and total LRRK2 as described in the cellular assay protocol.

  • Quantify the band intensities and determine the extent of in vivo LRRK2 inhibition.

Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in rats.

Materials:

  • Male Sprague-Dawley rats

  • This compound formulation for intravenous (i.v.) and oral (p.o.) administration

  • Vehicle control

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the rats overnight before dosing.

  • Administer this compound via i.v. (e.g., 0.5 mg/kg) and p.o. (e.g., 1 mg/kg) routes.[1]

  • Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Prepare plasma samples for analysis by protein precipitation with acetonitrile.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Perform pharmacokinetic analysis to determine parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion

This compound is a well-characterized chemical probe that exhibits high potency, selectivity, and excellent pharmacokinetic properties, including brain penetrance. These characteristics make it an exceptional tool for investigating the complex biology of LRRK2 in both in vitro and in vivo settings. The detailed protocols provided in this guide offer a robust framework for researchers to utilize this compound to further unravel the roles of LRRK2 in normal physiology and in the pathogenesis of Parkinson's disease and other related disorders. The continued use of this compound and similar chemical probes will be instrumental in validating LRRK2 as a therapeutic target and in the development of novel disease-modifying therapies.

References

GNE-9605: A Technical Guide to its Application in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The resulting increase in LRRK2 kinase activity is a key pathogenic event, making it a compelling target for therapeutic intervention. GNE-9605 is a potent, selective, and orally bioavailable small molecule inhibitor of LRRK2. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its utility as a research tool to investigate LRRK2-mediated pathology in Parkinson's disease. We present key quantitative data, detailed experimental protocols for its use in biochemical and cellular assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to LRRK2 and Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key pathological hallmark is the accumulation of aggregated α-synuclein in Lewy bodies. Genetic studies have identified mutations in the LRRK2 gene as one of the most common causes of inherited PD. Many of these pathogenic mutations, most notably G2019S, lead to a hyperactive kinase state of the LRRK2 protein. This aberrant kinase activity is believed to contribute to neurodegeneration through various mechanisms, including disruption of vesicular trafficking, lysosomal function, and autophagy. The development of potent and selective LRRK2 inhibitors is therefore a promising therapeutic strategy.

This compound: A Potent and Selective LRRK2 Inhibitor

This compound is an aminopyrazole-based small molecule that acts as a potent and selective inhibitor of LRRK2 kinase activity. It exhibits excellent brain penetration and oral bioavailability, making it a valuable tool for both in vitro and in vivo studies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the transfer of a phosphate (B84403) group to its substrates. This inhibition can be monitored by assessing the autophosphorylation of LRRK2 at serine 1292 (pS1292) or the phosphorylation of downstream substrates such as Rab10 at threonine 73 (pT73).

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design.

ParameterValueReference(s)
IC50 18.7 nM[1]
Ki 2 nM[1]
Cellular IC50 19 nM[1]

Table 1: In Vitro and Cellular Potency of this compound

SpeciesAdministrationDoseClearance (mL min⁻¹ kg⁻¹)Oral Bioavailability (%)Reference(s)
Mousei.v.0.5 mg/kg2690[1]
Mousep.o.1 mg/kg2690[1]

Table 2: Pharmacokinetic Properties of this compound in Mice

SpeciesAdministrationDose(s)EffectReference(s)
BAC Transgenic Mice (hLRRK2)i.p.10 & 50 mg/kgDose-dependent inhibition of LRRK2 S1292 autophosphorylation[1]

Table 3: In Vivo Pharmacodynamic Effects of this compound

LRRK2 Signaling Pathway and Inhibition by this compound

Mutations in LRRK2, particularly the G2019S mutation, lead to a gain-of-function in its kinase activity. This results in the hyperphosphorylation of a subset of Rab GTPases, including Rab10, which are key regulators of vesicular trafficking. The dysregulation of Rab GTPase function is thought to impair critical cellular processes such as autophagy and lysosomal function, ultimately contributing to neuronal cell death. This compound directly inhibits the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream substrates and mitigating the pathological consequences.

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (e.g., G2019S) LRRK2_inactive->LRRK2_active Mutation (e.g., G2019S) Rab10 Rab10 LRRK2_active->Rab10 Phosphorylation GNE9605 This compound GNE9605->LRRK2_active Inhibits pRab10 pRab10-T73 Vesicular_Trafficking Vesicular Trafficking pRab10->Vesicular_Trafficking Dysregulates Autophagy_Lysosomal Autophagy/Lysosomal Function Vesicular_Trafficking->Autophagy_Lysosomal Impacts Neuronal_Health Neuronal Health Autophagy_Lysosomal->Neuronal_Health Maintains Neurodegeneration Neurodegeneration Autophagy_Lysosomal->Neurodegeneration Leads to

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in common experimental settings. Researchers should optimize specific parameters for their experimental systems.

In Vitro LRRK2 Kinase Assay

This protocol outlines a method to assess the direct inhibitory effect of this compound on LRRK2 kinase activity using a purified enzyme and a peptide substrate.

Materials:

  • Recombinant LRRK2 (e.g., G2019S mutant)

  • LRRKtide (a synthetic peptide substrate)

  • This compound

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µL of this compound dilution or DMSO (vehicle control).

  • Add 2 µL of diluted LRRK2 enzyme to each well.

  • Add 2 µL of a mixture of LRRKtide substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Measure luminescence to determine kinase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the log concentration of this compound.

Cellular Assay for LRRK2 Activity (Western Blot)

This protocol describes how to measure the effect of this compound on the phosphorylation of LRRK2 and its substrate Rab10 in a cellular context.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or a cell line with endogenous LRRK2 like A549)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pLRRK2 (S1292), anti-LRRK2 (total), anti-pRab10 (T73), anti-Rab10 (total), and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration of the lysates using a BCA assay.

  • Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.

  • Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

In Vivo Assessment of LRRK2 Inhibition in a Mouse Model

This protocol provides a general guideline for evaluating the in vivo efficacy of this compound in a transgenic mouse model of Parkinson's disease.

Animal Model:

  • BAC transgenic mice expressing human LRRK2 (wild-type or mutant, e.g., G2019S) are a suitable model.

Procedure:

  • Administer this compound to mice via intraperitoneal (i.p.) injection or oral gavage (p.o.) at desired doses (e.g., 10 and 50 mg/kg).[1] A vehicle control group should be included.

  • At a specified time point post-administration (e.g., 1-4 hours), euthanize the animals and collect tissues of interest (e.g., brain, lung, kidney).

  • Prepare tissue lysates as described in the cellular assay protocol.

  • Analyze the phosphorylation status of LRRK2 (pS1292) and Rab10 (pT73) by Western blot to determine the extent of target engagement.

  • For pharmacokinetic analysis, collect blood samples at various time points after this compound administration to measure plasma drug concentrations.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a LRRK2 inhibitor like this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 In Vivo Studies cluster_3 Data Analysis & Interpretation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Cell_Based_Potency Cellular Potency Assay (pLRRK2, pRab10) Selectivity_Profiling->Cell_Based_Potency Toxicity_Assay Cellular Toxicity Assay Cell_Based_Potency->Toxicity_Assay PK_PD Pharmacokinetics/ Pharmacodynamics Toxicity_Assay->PK_PD Efficacy_Model Efficacy in PD Mouse Model PK_PD->Efficacy_Model Tox_Studies Toxicology Studies Efficacy_Model->Tox_Studies Data_Analysis Data Analysis Tox_Studies->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of LRRK2 kinase activity in the pathology of Parkinson's disease. Its high potency, selectivity, and favorable pharmacokinetic properties allow for robust target modulation in both cellular and animal models. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the LRRK2 signaling pathway and evaluating the therapeutic potential of LRRK2 inhibition.

References

GNE-9605: A Potent and Selective Inhibitor of LRRK2 G2019S Mutant Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neuroscience, particularly in the context of Parkinson's disease (PD). Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic PD.[1][2] The G2019S mutation, located in the kinase domain, is the most prevalent of these mutations and leads to a pathogenic increase in LRRK2 kinase activity.[2][3][4] This has positioned LRRK2 as a compelling therapeutic target for the development of disease-modifying therapies for PD.[5] GNE-9605 has emerged as a potent, selective, and orally active small molecule inhibitor of LRRK2 kinase activity, demonstrating significant promise in preclinical studies.[5][6][7] This technical guide provides a comprehensive overview of the effects of this compound on the LRRK2 G2019S mutant, with a focus on its quantitative inhibitory activity, the experimental protocols used for its characterization, and the underlying signaling pathways.

Quantitative Analysis of this compound Inhibitory Activity

This compound has been demonstrated to be a highly potent inhibitor of LRRK2 kinase activity in both biochemical and cellular assays. Its efficacy against the G2019S mutant is of particular interest due to the prevalence of this mutation in PD patients. The following tables summarize the key quantitative data regarding the inhibitory potency and selectivity of this compound.

ParameterValueAssay TypeNotes
Biochemical Ki 2 nMBiochemical AssayRepresents the inhibitor constant, a measure of the potency of the inhibitor.[6]
Cellular IC50 18.7 nMCellular AssayThe half maximal inhibitory concentration in a cellular context, reflecting cell permeability and target engagement.[6][8]
Cellular IC50 19 nMCellular Assay[6]

Table 1: Inhibitory Potency of this compound against LRRK2

ParameterValueAssay TypeNotes
Kinase Selectivity >50% inhibition of only 1 out of 178 kinasesKinase Panel ScreenDemonstrates high selectivity for LRRK2, minimizing potential off-target effects.[8]
CYP Isoform Inhibition Not a CYP isoform inhibitorCytochrome P450 AssayIndicates a lower potential for drug-drug interactions.[8]

Table 2: Selectivity Profile of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the key assays used to characterize the effect of this compound on LRRK2 G2019S kinase activity.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the LRRK2 G2019S protein.

Objective: To determine the biochemical potency (Ki) of this compound against recombinant LRRK2 G2019S kinase.

Materials:

  • Recombinant human LRRK2 G2019S protein

  • LRRKtide (a synthetic peptide substrate for LRRK2)

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Methodology:

  • A kinase reaction is set up in a multi-well plate format.

  • Each well contains the kinase buffer, a fixed concentration of the LRRK2 G2019S enzyme, and the LRRKtide substrate.

  • This compound is added in a range of concentrations to different wells to generate a dose-response curve.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 30°C).

  • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

  • The resulting data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Cellular LRRK2 Autophosphorylation Assay

This assay measures the ability of this compound to inhibit LRRK2 kinase activity within a cellular environment by assessing the autophosphorylation of LRRK2 at Ser1292.

Objective: To determine the cellular potency (IC50) of this compound in inhibiting LRRK2 G2019S autophosphorylation.

Materials:

  • A suitable human cell line (e.g., HEK293T or U-2 OS)

  • Expression vector for full-length human LRRK2 G2019S

  • Transient transfection reagent or a stable cell line expressing LRRK2 G2019S

  • This compound

  • Cell lysis buffer

  • Antibodies: anti-pS1292-LRRK2 (phospho-specific) and anti-total LRRK2

  • Western blotting reagents and equipment

Methodology:

  • Cells are cultured and transfected with the LRRK2 G2019S expression vector.

  • After a period of expression (e.g., 24-48 hours), the cells are treated with varying concentrations of this compound for a specific duration (e.g., 90 minutes).

  • The cells are then harvested and lysed.

  • The total protein concentration in the lysates is determined.

  • Equal amounts of protein from each treatment condition are subjected to SDS-PAGE and transferred to a membrane for Western blotting.

  • The membrane is probed with anti-pS1292-LRRK2 and anti-total LRRK2 antibodies.

  • The signal from the phospho-specific antibody is normalized to the total LRRK2 signal.

  • The normalized data is plotted against the this compound concentration to determine the IC50 value.

In Vivo LRRK2 Inhibition in a Transgenic Mouse Model

This experiment evaluates the ability of this compound to inhibit LRRK2 kinase activity in a living organism.

Objective: To assess the in vivo efficacy of this compound in inhibiting LRRK2 G2019S autophosphorylation in the brain of a transgenic mouse model.

Materials:

  • BAC (Bacterial Artificial Chromosome) transgenic mice expressing human LRRK2 G2019S.[7]

  • This compound formulated for oral (p.o.) or intraperitoneal (i.p.) administration.[6][8]

  • Tissue homogenization buffer

  • Western blotting reagents and equipment as described in the cellular assay.

Methodology:

  • Transgenic mice are administered this compound at different doses (e.g., 10 and 50 mg/kg, i.p.) or a vehicle control.[6][8]

  • After a specific time point post-dosing, the animals are euthanized, and brain tissue is collected.

  • The brain tissue is homogenized to prepare protein lysates.

  • The levels of pS1292-LRRK2 and total LRRK2 are analyzed by Western blotting as described in the cellular assay protocol.

  • The extent of inhibition of LRRK2 autophosphorylation in the brain is quantified and compared between the different dose groups and the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involving LRRK2 and the experimental workflows for assessing this compound's inhibitory activity.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects G2019S_Mutation G2019S Mutation LRRK2_Inactive LRRK2 (Inactive) G2019S_Mutation->LRRK2_Inactive Promotes Activation LRRK2_Active LRRK2 (Active) pS1292 LRRK2_Inactive->LRRK2_Active Autophosphorylation Substrates Rab GTPases & Other Substrates LRRK2_Active->Substrates Phosphorylates Phosphorylation Substrate Phosphorylation Cellular_Dysfunction Cellular Dysfunction (e.g., impaired neurite outgrowth) Phosphorylation->Cellular_Dysfunction GNE9605 This compound GNE9605->LRRK2_Active Inhibits

Caption: LRRK2 G2019S Signaling and Inhibition by this compound.

Biochemical_Assay_Workflow Start Start: Prepare Reagents Incubate Incubate LRRK2 G2019S, Substrate, and this compound Start->Incubate Initiate Initiate Reaction with ATP Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect ADP Production Stop->Detect Analyze Analyze Data (IC50/Ki) Detect->Analyze

Caption: Workflow for Biochemical LRRK2 Kinase Assay.

Cellular_Assay_Workflow Start Start: Culture & Transfect Cells with LRRK2 G2019S Treat Treat Cells with this compound Start->Treat Lyse Lyse Cells Treat->Lyse WB Western Blot for pS1292-LRRK2 and Total LRRK2 Lyse->WB Analyze Analyze Data (IC50) WB->Analyze

Caption: Workflow for Cellular LRRK2 Autophosphorylation Assay.

Conclusion

This compound is a potent and highly selective inhibitor of LRRK2 kinase activity, with demonstrated efficacy against the pathogenic G2019S mutant. Its favorable pharmacological properties, including oral bioavailability and brain penetration, make it a valuable tool for preclinical research into the role of LRRK2 in Parkinson's disease and a promising candidate for further therapeutic development.[5][6][7][9] The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the long-term efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.

References

GNE-9605: A Technical Guide for the Interrogation of LRRK2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GNE-9605, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It is intended to serve as a resource for researchers studying the physiological and pathophysiological roles of LRRK2, particularly in the context of Parkinson's disease (PD). This guide details the inhibitor's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex signaling networks involved.

Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[1][2] The LRRK2 protein is a large, multi-domain enzyme with both kinase and GTPase activities, implicated in a variety of cellular processes including vesicular trafficking, autophagy, and mitochondrial function.[1][3][4] Pathogenic mutations, such as the common G2019S variant, lead to a gain-of-function by increasing LRRK2's kinase activity.[5][6] This has positioned LRRK2 kinase inhibition as a promising therapeutic strategy for PD.

This compound is a highly potent, selective, orally bioavailable, and brain-penetrant LRRK2 inhibitor.[7][8][9] It serves as a critical chemical probe for elucidating the downstream consequences of LRRK2 kinase activity in both in vitro and in vivo models. The compound effectively inhibits LRRK2 autophosphorylation at Serine 1292 (S1292), a key marker of kinase activity, and the phosphorylation of its downstream substrates, such as Rab10.[7][10][11]

Data Presentation: this compound Quantitative Profile

The following tables summarize the key quantitative parameters of this compound, facilitating its application in experimental design.

Table 1: In Vitro and Cellular Activity of this compound

Parameter Value Description Source(s)
Biochemical Ki 2.0 nM Inhibitor constant against LRRK2 enzyme in a biochemical assay. [7][8]
Biochemical IC50 18.7 nM Concentration for 50% inhibition of LRRK2 in a biochemical assay. [7]

| Cellular IC50 | 19 nM | Concentration for 50% inhibition of LRRK2 activity in a cellular context. |[7][8][12] |

Table 2: In Vivo Pharmacokinetics of this compound

Parameter Value Animal Model Dosing Source(s)
Total Plasma Clearance 26 mL/min/kg Rat 1 mg/kg, p.o. [8][12]

| Oral Bioavailability | 90% | Rat | 1 mg/kg, p.o. |[8][12] |

Table 3: In Vivo Efficacy of this compound

Animal Model Dosing Effect Source(s)

| BAC transgenic mice expressing human LRRK2 (G2019S) | 10 and 50 mg/kg, i.p. | Inhibits in vivo LRRK2 Ser1292 autophosphorylation. |[7][8][12] |

LRRK2 Signaling Pathways and Inhibition by this compound

LRRK2's kinase activity is central to its pathological role. A primary function of this activity is the phosphorylation of a subset of Rab GTPases, most notably Rab10, at a conserved threonine residue (Thr73 for Rab10).[6][11][13] This phosphorylation event is enhanced by pathogenic LRRK2 mutations and serves as a critical downstream readout of kinase activation.[6][13][14] Phosphorylation of Rab proteins by LRRK2 alters their function in mediating vesicular transport, which can impact processes like autophagy, endosomal-lysosomal pathways, and ciliogenesis.[3][4][6][11] this compound acts by directly binding to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of both LRRK2 itself (autophosphorylation) and its substrates like Rab10.

GNE9605_LRRK2_Pathway cluster_upstream Upstream Triggers cluster_lrrk2 LRRK2 Kinase Activity cluster_inhibitor Pharmacological Intervention cluster_downstream Downstream Signaling & Cellular Processes PD_mutations Pathogenic Mutations (e.g., G2019S, R1441G) pLRRK2 Activated pLRRK2 PD_mutations->pLRRK2 Hyperactivates LRRK2 LRRK2 LRRK2->pLRRK2 Autophosphorylation (pS1292) Rab10 Rab10 pLRRK2->Rab10 Phosphorylates GNE9605 This compound GNE9605->pLRRK2 Inhibits pRab10 p-Rab10 (Thr73) Vesicle_Trafficking Altered Vesicle Trafficking pRab10->Vesicle_Trafficking Autophagy Impaired Autophagy Vesicle_Trafficking->Autophagy Mitochondria Mitochondrial Dysfunction Vesicle_Trafficking->Mitochondria

Caption: LRRK2 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research.

Cellular LRRK2 Target Engagement Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit LRRK2-mediated phosphorylation of its substrate Rab10 in a cellular context.

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., HEK293T, RAW264.7 macrophages) expressing endogenous or overexpressed LRRK2.

  • Compound Treatment: Prepare a dose-response curve of this compound (e.g., 0.1 nM to 10 µM) in DMSO. Add the compound or vehicle control (DMSO) to the cell culture medium and incubate for a specified time (e.g., 90 minutes).

  • Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein amounts for all samples and separate them by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-Rab10 (Thr73), total Rab10, and total LRRK2. A loading control (e.g., GAPDH, β-actin) is also required.

    • Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-Rab10 signal to total Rab10 and the loading control. Plot the normalized p-Rab10 levels against the this compound concentration to determine the IC50 value.

Cellular_Assay_Workflow start 1. Plate Cells (e.g., HEK293T, PBMCs) treatment 2. Treat with this compound (Dose Response) start->treatment lysis 3. Cell Lysis (Add Protease/Phosphatase Inhibitors) treatment->lysis quant 4. Protein Quantification (BCA Assay) lysis->quant sds 5. SDS-PAGE & Western Blot Transfer quant->sds probing 6. Antibody Probing (p-Rab10, Total Rab10, LRRK2) sds->probing detect 7. ECL Detection & Imaging probing->detect analysis 8. Densitometry & IC50 Calculation detect->analysis

Caption: Workflow for a cell-based LRRK2 target engagement assay.
In Vivo Pharmacodynamic (Target Engagement) Study

This protocol describes how to assess the efficacy of this compound in inhibiting LRRK2 activity in an animal model.

  • Animal Model: Use BAC transgenic mice that express human LRRK2 with a pathogenic mutation (e.g., G2019S).[7][8]

  • Compound Administration:

    • Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, i.p., or oral, p.o.).[7]

    • Administer a single dose of this compound (e.g., 10 mg/kg or 50 mg/kg) or vehicle to cohorts of mice.[7][8]

  • Time Course and Tissue Collection: Euthanize animals at various time points post-dosing (e.g., 1, 4, 8, 24 hours) to establish a time course of target inhibition. Perfuse animals with saline and rapidly harvest tissues of interest (e.g., brain, kidney, lung). Flash-freeze tissues in liquid nitrogen and store at -80°C.

  • Tissue Homogenization and Analysis:

    • Homogenize the frozen tissue in lysis buffer with inhibitors.

    • Clear the lysate by centrifugation.

    • Perform protein quantification on the supernatant.

    • Analyze the levels of pS1292-LRRK2, total LRRK2, p-Rab10, and total Rab10 via Western blotting as described in the cellular assay protocol.

  • Data Analysis: Quantify the reduction in the pS1292-LRRK2/total LRRK2 or p-Rab10/total Rab10 ratio in the this compound-treated groups compared to the vehicle-treated group at each time point. This demonstrates target engagement and its duration in the target tissue.

InVivo_Workflow model 1. Animal Model (BAC hLRRK2-G2019S Mice) dosing 2. Administer this compound (e.g., 10, 50 mg/kg, i.p.) model->dosing collection 3. Euthanize at Time Points & Harvest Brain Tissue dosing->collection homogenize 4. Tissue Homogenization & Lysis collection->homogenize analysis 5. Western Blot Analysis (pS1292-LRRK2, p-Rab10) homogenize->analysis result 6. Quantify Target Inhibition vs. Vehicle analysis->result

Caption: Workflow for an in vivo LRRK2 target engagement study.
Biochemical LRRK2 Kinase Assay

This protocol is for determining the direct inhibitory effect of this compound on LRRK2 enzyme activity. The ADP-Glo™ Kinase Assay is a common platform for this purpose.

  • Principle: The assay measures the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal that is proportional to kinase activity.[15]

  • Reagents: Recombinant LRRK2 enzyme (wild-type or mutant), a suitable LRRK2 peptide substrate (e.g., LRRKtide), ATP, this compound, and a commercial assay kit (e.g., ADP-Glo™).

  • Procedure:

    • In a 384-well plate, add this compound across a range of concentrations (or DMSO as a control).

    • Add the LRRK2 enzyme.

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate at room temperature for a set period (e.g., 60-120 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the degree of kinase inhibition. Plot the signal against the log of the this compound concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.

References

The Structural Basis of GNE-9605 Binding to LRRK2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a prime therapeutic target for Parkinson's disease, driven by the discovery of pathogenic mutations that increase its kinase activity. The development of potent and selective LRRK2 inhibitors is a key strategy for disease-modifying therapies. GNE-9605, a highly potent, selective, and brain-penetrant aminopyrazole-based inhibitor, represents a significant advancement in this pursuit.[1][2] This technical guide delves into the structural basis of this compound's interaction with LRRK2, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental frameworks.

Quantitative Analysis of this compound Inhibition

This compound demonstrates robust inhibitory activity against LRRK2 in both biochemical and cellular contexts. Its potency and selectivity have been characterized through various assays, with key quantitative metrics summarized below.

ParameterValueAssay TypeSpecies/Cell LineReference
IC₅₀ 18.7 nMCellularNot Specified[3]
Cellular IC₅₀ 19 nMCellularNot Specified[3][4]
Kᵢ 2 nMBiochemicalNot Specified[3][4]
Kinase Selectivity Inhibited only 1 of 178 kinases by >50% at 0.1 µMKinase Panel ScreenHuman[5][6]
Oral Bioavailability 90%In vivoRat[3][4]

Structural Basis of LRRK2 Binding

While a public co-crystal structure of this compound with LRRK2 is not available, the design and optimization of this inhibitor were heavily guided by structural insights, likely from homology modeling based on related kinases like checkpoint kinase 1 (CHK1).[7][8] this compound belongs to an aminopyrazole class of LRRK2 inhibitors.[1][7]

The development of this compound originated from a lead compound, and subsequent structural modifications were engineered in the solvent-exposed region of the ATP-binding site.[1][2] This strategic modification aimed to improve metabolic stability and reduce off-target effects, such as cytochrome P450 (CYP) inhibition, while maintaining high-affinity binding to the LRRK2 kinase domain.[1][5] The aminopyrazole core acts as a bioisostere for an aniline (B41778) motif found in earlier inhibitors, a substitution that successfully addressed liabilities like poor solubility and metabolic soft spots.[7] Docking experiments with a LRRK2 homology model suggest that these inhibitors bind within the ATP-binding pocket, preventing the transfer of phosphate (B84403) from ATP to its substrates.[7]

LRRK2 Signaling Pathway and this compound's Point of Intervention

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[5] Its signaling pathway is complex and not yet fully elucidated, but it is known to be involved in various cellular processes, including vesicular trafficking.[9] Pathogenic mutations, such as G2019S, lead to a gain-of-function in kinase activity, which is a central element in LRRK2-associated Parkinson's disease.[10] this compound acts as a direct inhibitor of this kinase activity.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Upstream_Signal Upstream Signals (e.g., Cellular Stress) LRRK2_Inactive LRRK2 (Inactive) Upstream_Signal->LRRK2_Inactive LRRK2_Active LRRK2 (Active) (G2019S mutation enhances activity) LRRK2_Inactive->LRRK2_Active Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Neuronal_Dysfunction Neuronal Dysfunction & Neurodegeneration Vesicular_Trafficking->Neuronal_Dysfunction GNE_9605 This compound GNE_9605->LRRK2_Active Inhibition

LRRK2 signaling pathway and this compound inhibition.

Experimental Protocols

The characterization of this compound involved a suite of biochemical, cellular, and in vivo assays to determine its potency, selectivity, and pharmacokinetic properties.

Biochemical LRRK2 Kinase Assay (TR-FRET)

This assay quantifies the direct inhibitory effect of this compound on LRRK2 kinase activity.

  • Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the phosphorylation of a synthetic peptide substrate (e.g., LRRKtide) by the LRRK2 enzyme. Inhibition of this phosphorylation by this compound results in a decreased FRET signal.

  • Protocol Outline:

    • Reaction Setup: In a 384-well plate, combine recombinant LRRK2 enzyme (e.g., G2019S mutant), a fluorescein-labeled peptide substrate, and varying concentrations of this compound in a kinase buffer.

    • Initiation: Start the kinase reaction by adding ATP.

    • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Detection: Add a terbium-labeled anti-phospho-substrate antibody.

    • Measurement: After another incubation period, measure the TR-FRET signal using a plate reader. The signal is proportional to the extent of substrate phosphorylation.

    • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cellular LRRK2 Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit LRRK2 kinase activity within a cellular environment.

  • Principle: LRRK2 undergoes autophosphorylation at specific sites, such as Ser1292, which is a marker of its kinase activity.[3] This assay measures the level of phosphorylated LRRK2 in cells treated with this compound.

  • Protocol Outline:

    • Cell Culture and Treatment: Plate cells expressing LRRK2 (e.g., HEK293 cells overexpressing LRRK2) and treat with a range of this compound concentrations for a specified time.

    • Cell Lysis: Lyse the cells to extract total protein.

    • Western Blotting:

      • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer1292-LRRK2) and total LRRK2.

      • Incubate with corresponding secondary antibodies.

    • Detection and Quantification: Visualize the protein bands using an imaging system and quantify the band intensities.

    • Data Analysis: Normalize the phosphorylated LRRK2 signal to the total LRRK2 signal and plot against the this compound concentration to determine the cellular IC₅₀.

In Vivo Target Engagement Studies

These studies confirm that this compound can reach its target in the brain and inhibit LRRK2 activity in a living organism.

  • Principle: Measure the inhibition of LRRK2 autophosphorylation in the brain tissue of animals dosed with this compound.

  • Protocol Outline:

    • Animal Dosing: Administer this compound to transgenic mice expressing human LRRK2 via a relevant route (e.g., intraperitoneal or oral).[3][4]

    • Tissue Collection: At a specified time point after dosing, euthanize the animals and collect brain tissue.

    • Protein Extraction: Homogenize the brain tissue and extract proteins.

    • Analysis: Perform a Western blot analysis as described in the cellular assay to measure the levels of phosphorylated and total LRRK2.

    • Pharmacokinetic Analysis: In parallel, measure the concentration of this compound in plasma and brain tissue to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Experimental Workflow for this compound Characterization

The discovery and preclinical development of a LRRK2 inhibitor like this compound follows a structured workflow, from initial screening to in vivo validation.

Experimental_Workflow HTS High-Throughput Screening (Identification of Lead Compounds) Lead_Opt Lead Optimization (Structure-Guided Design) HTS->Lead_Opt Biochem_Assay Biochemical Assays (Potency - Ki, IC50) Lead_Opt->Biochem_Assay Cell_Assay Cellular Assays (Cellular Potency, Target Engagement) Biochem_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity ADME In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition) Cell_Assay->ADME In_Vivo_PK In Vivo Pharmacokinetics (Brain Penetration, Bioavailability) ADME->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (Target Engagement in Brain) In_Vivo_PK->In_Vivo_PD Preclinical_Dev Preclinical Development In_Vivo_PD->Preclinical_Dev

Workflow for this compound characterization.

References

GNE-9605: A Technical Guide to its Impact on Neuronal Lysosomal Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a critical regulator of lysosomal function in neurons, and its hyperactivity is strongly associated with the pathogenesis of Parkinson's disease. GNE-9605 is a potent, selective, and brain-penetrant inhibitor of LRRK2 kinase activity. This technical guide provides an in-depth overview of the impact of this compound on neuronal lysosomal function. While direct experimental data for this compound on lysosomal parameters is emerging, this document synthesizes findings from studies on potent LRRK2 inhibitors with similar mechanisms of action to project the expected effects of this compound. We detail the molecular pathways, experimental protocols for assessing lysosomal function, and present quantitative data in structured tables to facilitate comparative analysis. This guide is intended to equip researchers with the foundational knowledge to investigate the therapeutic potential of this compound in neurodegenerative diseases characterized by lysosomal dysfunction.

Introduction: The Critical Role of Lysosomal Function in Neurons

Lysosomes are dynamic organelles essential for the degradation and recycling of cellular waste, including misfolded proteins and damaged organelles. In the highly metabolic and long-lived environment of neurons, maintaining lysosomal homeostasis is paramount for cellular health and survival.[1] Dysregulation of lysosomal function is a key pathological feature of several neurodegenerative diseases, including Parkinson's disease.[2]

Mutations in the LRRK2 gene are a major genetic cause of Parkinson's disease, and increased LRRK2 kinase activity is a central pathogenic event.[3] LRRK2 has been shown to influence multiple aspects of the endolysosomal pathway, including vesicle trafficking and lysosomal morphology and function.[4] Therefore, inhibition of LRRK2 kinase activity presents a promising therapeutic strategy to restore lysosomal function and mitigate neurodegeneration.

This compound is a potent and selective LRRK2 inhibitor with an IC50 of 18.7 nM.[1] It has demonstrated excellent brain penetration and oral bioavailability, making it a valuable tool for studying the consequences of LRRK2 inhibition in the central nervous system.[5][6] This guide will explore the expected impact of this compound on neuronal lysosomal function based on the known roles of LRRK2 and the effects of other well-characterized LRRK2 inhibitors.

The LRRK2 Signaling Pathway and its Impact on Lysosomal Function

LRRK2 exerts its influence on lysosomal function through the phosphorylation of a subset of Rab GTPases, with Rab10 being a primary and well-validated substrate in neurons.[1] Phosphorylated Rab10 (pRab10) has been shown to accumulate on lysosomes and other vesicles, leading to downstream pathological effects.[1]

LRRK2_Lysosomal_Pathway cluster_0 Normal Lysosomal Function cluster_1 Pathogenic LRRK2 Activity cluster_2 This compound Intervention LRRK2 LRRK2 (Inactive) Rab10 Rab10 Lysosome Healthy Lysosome (Normal Morphology & pH) Autophagy Autophagic Flux Degradation Substrate Degradation (e.g., α-synuclein) LRRK2_active LRRK2 (Hyperactive) (e.g., G2019S mutation) pRab10 pRab10 (T73) Dysfunctional_Lysosome Dysfunctional Lysosome (Altered Morphology & pH) Impaired_Autophagy Impaired Autophagic Flux Accumulation Substrate Accumulation (e.g., α-synuclein) GNE9605 This compound Restored_LRRK2 LRRK2 (Inhibited) Restored_Rab10 Rab10 Restored_Lysosome Restored Lysosome (Normalized Morphology & pH) Restored_Autophagy Restored Autophagic Flux Restored_Degradation Enhanced Clearance

The hyperactivation of LRRK2, often due to pathogenic mutations like G2019S, leads to an increase in pRab10. This disrupts the normal trafficking of vesicles to and from the lysosome, resulting in a cascade of detrimental effects, including:

  • Altered Lysosomal Morphology: An increase in the number and a decrease in the size of lysosomes.[7]

  • Impaired Lysosomal Acidification: An elevation of lysosomal pH, which reduces the activity of pH-dependent hydrolases.[7]

  • Reduced Lysosomal Enzyme Activity: Decreased activity of key lysosomal enzymes such as Cathepsin D and glucocerebrosidase (GCase).[7][8]

  • Defective Autophagy: Impairment of the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles.[9]

  • Accumulation of Pathological Substrates: Reduced clearance of proteins such as α-synuclein, a key component of Lewy bodies in Parkinson's disease.[7]

This compound, by inhibiting the kinase activity of LRRK2, is expected to reduce the phosphorylation of Rab10, thereby restoring normal vesicular trafficking and ameliorating the downstream lysosomal deficits.

Quantitative Data on the Impact of LRRK2 Inhibition on Neuronal Lysosomal Function

The following tables summarize quantitative data from studies using potent LRRK2 inhibitors in neuronal models. These data represent the expected outcomes of this compound treatment.

Table 1: Effect of LRRK2 Inhibition on Rab10 Phosphorylation

ParameterCell/Animal ModelLRRK2 InhibitorDose/Concentration% Reduction in pRab10 (T73)Reference
pRab10/Total Rab10HEK-293T cells with LRRK2-G2019SMLi-2100 nM~80%[10]
pRab10/Total Rab10Primary cortical neuronsPF-064474751 µMSignificant decrease[1]
pRab10/Total Rab10Mouse brain (in vivo)PF-36030 mg/kgSignificant decrease[8]

Table 2: Effect of LRRK2 Inhibition on Lysosomal Morphology and pH

ParameterCell/Animal ModelLRRK2 InhibitorDose/ConcentrationObserved EffectReference
Lysosomal Number (LAMP1+ puncta)iPSC-derived neurons (GBA1 mutant)MLi-2200 nMNormalized to control levels[11]
Lysosomal pH (LysoSensor)iPSC-derived neurons (GBA1 mutant)MLi-2200 nMNormalized to control levels[11]
Lysosomal Size (LAMP1+ area)LRRK2-G2019S patient fibroblastsLRRK2-IN-1100 nMRestored to normal morphology[12]

Table 3: Effect of LRRK2 Inhibition on Lysosomal Enzyme Activity

ParameterCell/Animal ModelLRRK2 InhibitorDose/ConcentrationObserved EffectReference
Cathepsin D ActivityiPSC-derived neurons (iPD)PF-3601 µMRescued activity[8]
GCase ActivityiPSC-derived dopaminergic neurons (LRRK2 mutant)MLi-2200 nMIncreased activity[7]

Table 4: Effect of LRRK2 Inhibition on α-Synuclein Clearance

ParameterCell/Animal ModelLRRK2 InhibitorDose/ConcentrationObserved EffectReference
α-synuclein accumulationRat brain (rotenone model)PF-36030 mg/kgPrevented accumulation[8]
Insoluble α-synucleinPrimary cortical neurons (LRRK2-G2019S)LRRK2 inhibitorNot specifiedReversed accumulation[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of LRRK2 inhibition on neuronal lysosomal function. These protocols are based on established methods from the literature and can be adapted for use with this compound.

Experimental_Workflow cluster_assays Lysosomal Function Assays start Start: Neuronal Cell Culture (Primary neurons or iPSC-derived) treatment Treatment with this compound (or other LRRK2 inhibitor) start->treatment rab10 pRab10 Western Blot treatment->rab10 morphology Lysosomal Morphology (Immunofluorescence for LAMP1) treatment->morphology ph_assay Lysosomal pH Measurement (LysoSensor Dyes) treatment->ph_assay enzyme_assay Lysosomal Enzyme Activity (Fluorometric Assays) treatment->enzyme_assay synuclein_assay α-synuclein Clearance (Immunofluorescence or ELISA) treatment->synuclein_assay analysis Data Acquisition and Analysis (Microscopy, Plate Reader, etc.) rab10->analysis morphology->analysis ph_assay->analysis enzyme_assay->analysis synuclein_assay->analysis end End: Evaluation of this compound Efficacy analysis->end

Rab10 Phosphorylation Assay (Western Blot)
  • Objective: To quantify the level of Rab10 phosphorylation at Threonine 73 (T73) as a direct measure of LRRK2 kinase activity inhibition by this compound.

  • Methodology:

    • Cell Lysis: Treat neuronal cultures with this compound for the desired time and concentration. Lyse cells in RIPA buffer supplemented with phosphatase and protease inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

    • Antibody Incubation: Block the membrane and incubate with primary antibodies against pRab10 (T73) and total Rab10. Subsequently, incubate with HRP-conjugated secondary antibodies.

    • Detection and Quantification: Detect chemiluminescence using a digital imager. Quantify band intensities and normalize the pRab10 signal to the total Rab10 signal.

Lysosomal Morphology and Number (Immunofluorescence)
  • Objective: To visualize and quantify changes in lysosomal morphology (size and number) following this compound treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate neurons on coverslips and treat with this compound.

    • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Immunostaining: Block with a suitable blocking buffer and incubate with a primary antibody against the lysosomal marker LAMP1. Follow with a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

    • Imaging: Acquire images using a confocal microscope.

    • Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the number, size, and distribution of LAMP1-positive puncta per neuron.

Lysosomal pH Measurement
  • Objective: To measure the pH of the lysosomal lumen to assess the effect of this compound on lysosomal acidification.

  • Methodology:

    • Cell Culture and Treatment: Culture neurons in a format suitable for live-cell imaging and treat with this compound.

    • Dye Loading: Incubate cells with a ratiometric lysosomotropic dye such as LysoSensor Yellow/Blue DND-160.

    • Live-Cell Imaging: Acquire images at the two emission wavelengths of the dye using a fluorescence microscope.

    • Ratio Analysis: Calculate the ratio of fluorescence intensities at the two wavelengths. This ratio is proportional to the lysosomal pH. Calibrate the ratios to pH values using a standard curve.

Cathepsin D Activity Assay
  • Objective: To measure the activity of the lysosomal protease Cathepsin D.

  • Methodology:

    • Cell Lysis: Lyse this compound-treated neurons in a specific lysosomal lysis buffer.

    • Fluorometric Assay: Use a commercially available Cathepsin D activity assay kit. The assay typically involves a fluorogenic substrate that is cleaved by active Cathepsin D to release a fluorescent product.

    • Measurement: Measure the fluorescence intensity using a fluorometric plate reader. Normalize the activity to the total protein concentration of the lysate.

α-Synuclein Clearance Assay
  • Objective: To assess the effect of this compound on the clearance of aggregated α-synuclein.

  • Methodology:

    • Induction of α-Synuclein Aggregation: Transduce neurons with pre-formed fibrils (PFFs) of α-synuclein to induce the formation of intracellular aggregates.

    • This compound Treatment: Treat the PFF-transduced neurons with this compound.

    • Immunofluorescence or ELISA:

      • Immunofluorescence: Fix and stain the cells for aggregated α-synuclein (e.g., using an antibody specific for phosphorylated Serine 129 α-synuclein) and quantify the aggregate load per cell using microscopy and image analysis.

      • ELISA: Lyse the cells and use a specific ELISA to quantify the amount of insoluble α-synuclein.

Conclusion

This compound, as a potent and brain-penetrant LRRK2 inhibitor, holds significant promise for the treatment of neurodegenerative diseases associated with lysosomal dysfunction. By inhibiting the kinase activity of LRRK2, this compound is expected to normalize the phosphorylation of Rab10, thereby restoring proper lysosomal function. The anticipated outcomes include the correction of aberrant lysosomal morphology and pH, enhancement of lysosomal enzyme activity, and improved clearance of pathogenic protein aggregates like α-synuclein. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate the therapeutic efficacy of this compound in preclinical models of neurodegeneration. Further studies directly evaluating this compound's impact on these lysosomal parameters in neuronal systems are crucial to advance its development as a disease-modifying therapy.

References

GNE-9605: A Technical Guide to its Role in Modulating Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of GNE-9605, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, in the modulation of neuroinflammation. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Core Efficacy and Pharmacokinetic Data of this compound

This compound has been characterized as a highly potent, selective, and orally bioavailable LRRK2 inhibitor.[1] Its key pharmacological parameters are summarized in the table below, providing a quantitative basis for its mechanism of action.

ParameterValueSpecies/SystemReference
Biochemical IC50 18.7 nMRecombinant LRRK2[1][2]
Biochemical Ki 2 nMRecombinant LRRK2[1][2]
Cellular IC50 19 nMBAC Transgenic Mice expressing human LRRK2[1][2]
Oral Bioavailability 90%BAC Transgenic Mice expressing human LRRK2[1][2]
Total Plasma Clearance 26 mL/min/kgBAC Transgenic Mice expressing human LRRK2[1][2]

Modulation of Neuroinflammatory Signaling Pathways

This compound, through its inhibition of LRRK2, is positioned to modulate key signaling pathways implicated in neuroinflammation, primarily within microglia, the resident immune cells of the central nervous system. The overactivation of these pathways is a hallmark of many neurodegenerative diseases.

LRRK2-Mediated NF-κB Signaling

Leucine-rich repeat kinase 2 (LRRK2) has been shown to be a positive regulator of the NF-κB signaling pathway in microglia.[3] Activation of this pathway leads to the transcription of pro-inflammatory cytokines such as TNF-α and IL-1β. By inhibiting LRRK2, this compound can potentially suppress this pro-inflammatory cascade.

LRRK2_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, α-synuclein) TLR Toll-like Receptor (TLR) Inflammatory_Stimulus->TLR Activates LRRK2 LRRK2 TLR->LRRK2 Activates IKK IKK Complex LRRK2->IKK Phosphorylates GNE9605 This compound GNE9605->LRRK2 Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits pIkB p-IκB NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Transcription Pro-inflammatory Gene Transcription NFkB_n->Gene_Transcription Induces Cytokines TNF-α, IL-1β, IL-6 Gene_Transcription->Cytokines

LRRK2-mediated NF-κB signaling pathway and the inhibitory action of this compound.
LRRK2 and the Nrf2 Antioxidant Response

Recent studies have indicated that LRRK2 kinase activity restricts the NRF2 antioxidant response in microglia.[4][5] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Inhibition of LRRK2 by this compound has been shown to increase the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), suggesting a mechanism for neuroprotection by bolstering the cell's antioxidant defenses.[4][5]

LRRK2_Nrf2_Pathway LRRK2 LRRK2 Keap1 Keap1 LRRK2->Keap1 Promotes Keap1-mediated Nrf2 degradation GNE9605 This compound GNE9605->LRRK2 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Inhibition of LRRK2 by this compound leads to the activation of the Nrf2 antioxidant pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's role in modulating neuroinflammation.

In Vitro Microglial Activation Assay

This protocol describes the induction of an inflammatory response in microglia and its modulation by a LRRK2 inhibitor like this compound.

1. Cell Culture:

  • Primary Microglia: Isolate primary microglia from the cerebral cortices of neonatal (P0-P2) C57BL/6 mouse pups. Culture in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine.[6]

  • BV-2 Cells (Alternative): Culture the murine microglial cell line BV-2 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[6]

2. Treatment:

  • Plate cells at a density of 2.5 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with this compound at desired concentrations (e.g., ranging from 10 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 100 ng/mL for a specified duration (e.g., 6 hours for TNF-α measurement, 24 hours for nitric oxide measurement).[6]

3. Endpoint Analysis:

  • Cytokine Measurement (ELISA): Collect cell culture supernatants. Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide (NO) Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes. Measure the absorbance at 540 nm using a microplate reader.[6]

  • Western Blotting: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against proteins of interest (e.g., p-NF-κB, total NF-κB, Nrf2, HO-1, and a loading control like β-actin).

Microglia_Activation_Workflow Start Start Culture Culture Primary Microglia or BV-2 Cells Start->Culture Plate Plate Cells and Allow Adherence Culture->Plate Pretreat Pre-treat with this compound or Vehicle Plate->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatants and Cell Lysates Stimulate->Collect ELISA ELISA for TNF-α, IL-1β Collect->ELISA Griess Griess Assay for Nitric Oxide Collect->Griess WB Western Blot for Signaling Proteins Collect->WB End End ELISA->End Griess->End WB->End

Workflow for in vitro microglial activation assay.
In Vivo LRRK2 Autophosphorylation Inhibition Assay

This protocol describes the in vivo assessment of this compound's ability to inhibit LRRK2 autophosphorylation in a transgenic mouse model.

1. Animal Model:

  • Use BAC transgenic mice expressing human LRRK2 protein (e.g., with the G2019S mutation).[1][2]

2. Drug Administration:

  • Administer this compound via intraperitoneal (i.p.) injection at desired doses (e.g., 10 and 50 mg/kg).[1][2] A single dose is sufficient to observe inhibition.

  • For oral administration studies, this compound can be administered by oral gavage (e.g., 1 mg/kg).[1][2]

3. Tissue Collection and Processing:

  • At specified time points post-administration, euthanize the mice and collect brain tissue.

  • Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

4. Western Blot Analysis:

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with a primary antibody specific for phosphorylated LRRK2 at Serine 1292 (pS1292-LRRK2).

  • Also, probe a separate membrane or strip and re-probe the same membrane for total LRRK2 as a loading control.

  • Use an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL detection system.

5. Data Analysis:

  • Quantify the band intensities for pS1292-LRRK2 and total LRRK2 using densitometry software.

  • Normalize the pS1292-LRRK2 signal to the total LRRK2 signal for each sample to determine the extent of inhibition.

InVivo_pLRRK2_Workflow Start Start Animals Use BAC Transgenic LRRK2 Mice Start->Animals Administer Administer this compound (i.p. or p.o.) Animals->Administer Collect_Tissue Collect Brain Tissue at Time Points Administer->Collect_Tissue Homogenize Homogenize Tissue and Prepare Lysates Collect_Tissue->Homogenize WB Western Blot for pS1292-LRRK2 and Total LRRK2 Homogenize->WB Analyze Quantify and Normalize Band Intensities WB->Analyze End End Analyze->End

Workflow for in vivo LRRK2 autophosphorylation inhibition assay.

Conclusion

This compound is a potent and selective LRRK2 inhibitor with excellent brain penetration and oral bioavailability, making it a valuable tool for studying the role of LRRK2 in neuroinflammation and a promising candidate for further development as a therapeutic for neurodegenerative diseases. Its mechanism of action involves the direct inhibition of LRRK2 kinase activity, which in turn can modulate downstream inflammatory signaling pathways such as NF-κB and enhance the neuroprotective Nrf2 antioxidant response. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other LRRK2 inhibitors in the context of neuroinflammation.

References

Methodological & Application

GNE-9605: In Vitro Kinase Assay Protocol for LRRK2

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the study of Parkinson's disease. The development of potent and selective inhibitors of LRRK2 is a primary strategy for developing disease-modifying therapies. GNE-9605 is a potent, selective, and orally active inhibitor of LRRK2.[1] These application notes provide a detailed protocol for an in vitro kinase assay to determine the potency and selectivity of this compound against LRRK2. The described methodology utilizes a luminescence-based ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Introduction

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, located within the kinase domain, leads to increased LRRK2 kinase activity and is the most common pathogenic mutation. This has established LRRK2 as a critical target for therapeutic intervention. This compound is a small molecule inhibitor that has demonstrated high potency against LRRK2 in both biochemical and cellular assays.[1] This document outlines the procedures for determining the in vitro efficacy of this compound.

Data Presentation

This compound Potency Against LRRK2
ParameterValueReference
IC50 18.7 nM[1]
Ki 2.0 nM
This compound Kinase Selectivity

Experimental Protocols

In Vitro LRRK2 Kinase Assay using ADP-Glo™

This protocol describes the measurement of LRRK2 kinase activity through the quantification of ADP production using the ADP-Glo™ Kinase Assay. The luminescent signal generated is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Materials and Reagents:

  • This compound

  • Recombinant LRRK2 enzyme

  • LRRKtide (or other suitable LRRK2 substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • LRRK2 Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT)

  • DMSO

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Reaction Setup (in a 384-well plate):

    • Add 1 µL of the this compound dilution or DMSO (for vehicle control) to the appropriate wells.

    • Add 2 µL of LRRK2 enzyme diluted in LRRK2 Kinase Buffer.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 2 µL of a pre-mixed solution of LRRKtide substrate and ATP in LRRK2 Kinase Buffer.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 120 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes. This step terminates the kinase reaction and depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Substrates cluster_cellular_processes Cellular Processes Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 Activates Rab8 Rab8 LRRK2->Rab8 Phosphorylates Rab10 Rab10 LRRK2->Rab10 Phosphorylates Rab12 Rab12 LRRK2->Rab12 Phosphorylates Rab35 Rab35 LRRK2->Rab35 Phosphorylates Other_Rabs Other Rabs (Rab3, Rab5, Rab43) LRRK2->Other_Rabs Phosphorylates GNE9605 This compound GNE9605->LRRK2 Inhibits Vesicular_Trafficking Vesicular Trafficking Rab8->Vesicular_Trafficking Rab10->Vesicular_Trafficking Rab12->Vesicular_Trafficking Rab35->Vesicular_Trafficking Other_Rabs->Vesicular_Trafficking

Caption: LRRK2 phosphorylates Rab GTPases, regulating vesicular trafficking.

Experimental Workflow

Experimental_Workflow A 1. Compound Preparation (Serial Dilution of this compound) B 2. Reaction Setup (Add this compound, LRRK2 Enzyme) A->B C 3. Initiate Kinase Reaction (Add Substrate/ATP Mix) B->C D 4. Kinase Reaction Incubation (120 min at RT) C->D E 5. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D->E F 6. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) E->F G 7. Measure Luminescence F->G H 8. Data Analysis (Calculate % Inhibition, Determine IC50) G->H

Caption: Workflow for the in vitro LRRK2 kinase assay using this compound.

References

Application Notes and Protocols for Testing GNE-9605 Efficacy on pLRRK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cellular efficacy of GNE-9605, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] The protocols detailed below focus on quantifying the inhibition of LRRK2 autophosphorylation at Serine 1292 (pS1292) and the phosphorylation of its substrate Rab10 at Threonine 73 (pT73) in a cellular context.[3]

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[3][4] The G2019S mutation, in particular, leads to increased LRRK2 kinase activity, making LRRK2 a key therapeutic target.[2][3] this compound has demonstrated robust, dose-dependent inhibition of LRRK2 in both in vitro and in vivo models.[1][2] These protocols will enable researchers to effectively evaluate the cellular potency and mechanism of action of this compound and similar LRRK2 inhibitors.

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound
ParameterValueReference
Biochemical IC50 (LRRK2)18.7 nM[1]
Cellular IC5019 nM[1]
Biochemical Ki (LRRK2)2 nM[1]

Signaling Pathway

The following diagram illustrates the LRRK2 signaling pathway and the inhibitory action of this compound. LRRK2 is a complex protein with both kinase and GTPase activity.[3][5] Pathogenic mutations, such as G2019S, enhance its kinase activity, leading to increased phosphorylation of downstream substrates like Rab GTPases.[2] this compound acts as a kinase inhibitor, blocking this phosphorylation event.

LRRK2_Pathway cluster_upstream Upstream Signals cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Activators Upstream Activators LRRK2 LRRK2 Upstream Activators->LRRK2 pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation (e.g., pS1292) Rab10 Rab10 pLRRK2->Rab10 Phosphorylation pRab10 pRab10 Rab10->pRab10 Cellular Processes Vesicular Trafficking, Autophagy pRab10->Cellular Processes GNE9605 This compound GNE9605->pLRRK2 Inhibition

Caption: LRRK2 signaling pathway and this compound inhibition.

Experimental Protocols

Cellular Assay Workflow

The following diagram outlines the general workflow for assessing the efficacy of this compound in a cellular context.

Cellular_Assay_Workflow start Start: Cell Culture treat Treat cells with varying concentrations of this compound start->treat lyse Cell Lysis and Protein Quantification treat->lyse western Western Blot Analysis (pLRRK2, LRRK2, pRab10, Rab10) lyse->western if_stain Immunofluorescence Staining (pLRRK2 localization) lyse->if_stain analyze Data Analysis: Quantification and IC50 Determination western->analyze if_stain->analyze end End: Results analyze->end

Caption: Cellular assay workflow for this compound efficacy.

Western Blot Protocol for pLRRK2 and pRab10

This protocol details the steps to measure the inhibition of LRRK2 kinase activity by quantifying the phosphorylation levels of LRRK2 (pS1292) and its substrate Rab10 (pT73) via Western blot.[3][6][7]

Materials:

  • Cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293T, or primary cells like PBMCs).[3]

  • This compound.

  • Cell culture medium and reagents.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-pLRRK2 (S1292), anti-LRRK2, anti-pRab10 (T73), anti-Rab10, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • ECL substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a predetermined time (e.g., 1-4 hours).[3]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.[3]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.[3]

  • Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[3]

    • Transfer the proteins to a PVDF membrane.[3]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

    • Incubate the membrane with primary antibodies overnight at 4°C.[3]

    • Wash the membrane three times with TBST.[3]

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]

    • Wash the membrane three times with TBST.[3]

    • Apply ECL substrate and visualize the protein bands using an imaging system.[3]

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the pLRRK2 (S1292) and pRab10 (T73) signals to their respective total protein levels.[3]

    • Plot the normalized phosphorylation levels against the this compound concentration to generate a dose-response curve and determine the cellular IC50.[3]

Immunofluorescence Protocol for pLRRK2

This protocol allows for the visualization of LRRK2 phosphorylation and localization within the cell.[8][9]

Materials:

  • Cells cultured on coverslips or in imaging plates.

  • This compound.

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody: anti-pLRRK2 (S1292).

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on coverslips or in imaging plates.

    • Treat with this compound or DMSO as described in the Western blot protocol.

  • Fixation and Permeabilization:

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with anti-pLRRK2 primary antibody in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount coverslips onto slides using mounting medium.

    • Image using a fluorescence microscope.

  • Data Analysis:

    • Qualitatively assess the reduction in pLRRK2 signal with increasing concentrations of this compound.

    • Quantitative analysis of fluorescence intensity can be performed using appropriate software.

References

Application Notes and Protocols for G-9605 In Vivo Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance for the in vivo administration and dosing of GNE-9605, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in mouse models of Parkinson's disease and other relevant neurodegenerative disorders.

Introduction and Mechanism of Action

This compound is a brain-penetrant, orally active small molecule inhibitor of LRRK2, a key therapeutic target in Parkinson's disease.[1][2][3] Mutations in the LRRK2 gene are a significant cause of familial and sporadic Parkinson's disease, often leading to increased kinase activity.[4][5] this compound exerts its inhibitory effect by blocking the kinase function of LRRK2, specifically inhibiting its autophosphorylation at serine 1292.[2] The inhibition of LRRK2 is a promising therapeutic strategy to mitigate the neurodegenerative processes associated with the disease.

The LRRK2 signaling pathway is intricate, involving the phosphorylation of downstream targets such as Rab proteins (e.g., Rab10), and is linked to various cellular processes including vesicular trafficking, autophagy, and mitochondrial function.[4][6][7] Pathogenic LRRK2 mutations can also contribute to the aggregation of α-synuclein and tau proteins, hallmarks of synucleinopathies.[6]

This compound In Vivo Data Summary

The following table summarizes key quantitative data for this compound from in vivo and in vitro studies.

ParameterValueSpecies/ModelAdministration RouteSource
IC₅₀ 18.7 nM--[2]
Kᵢ 2 nM--[2]
Cellular IC₅₀ 19 nM--[2]
In Vivo Inhibition Dose-dependent inhibition of LRRK2 pS1292BAC transgenic mice (human LRRK2)Intraperitoneal (i.p.)[2]
Tested Doses (i.p.) 10 and 50 mg/kgBAC transgenic mice (human LRRK2)Intraperitoneal (i.p.)[2][6]
Oral Bioavailability 90%MouseOral (p.o.) / Intravenous (i.v.)[2]
Plasma Clearance 26 mL/min/kgMouseOral (p.o.) / Intravenous (i.v.)[2]

Signaling Pathway of LRRK2 and Inhibition by this compound

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Mutations Pathogenic Mutations (e.g., G2019S) LRRK2_Active LRRK2 (Active) (pS1292) LRRK2_Mutations->LRRK2_Active Increase Kinase Activity Rab_Proteins Rab Proteins (e.g., Rab10) LRRK2_Active->Rab_Proteins Phosphorylation Autophagy Dysfunctional Autophagy LRRK2_Active->Autophagy Alpha_Synuclein α-Synuclein Aggregation LRRK2_Active->Alpha_Synuclein LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active Autophosphorylation GNE_9605 This compound GNE_9605->LRRK2_Active Inhibition Vesicle_Trafficking Altered Vesicle Trafficking Rab_Proteins->Vesicle_Trafficking Neurodegeneration Neurodegeneration Vesicle_Trafficking->Neurodegeneration Autophagy->Neurodegeneration Alpha_Synuclein->Neurodegeneration

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Studies with this compound

GNE9605_Workflow Animal_Model Select Animal Model (e.g., BAC Transgenic Mice) Dosing_Prep Prepare this compound Dosing Solution Animal_Model->Dosing_Prep Grouping Randomize Mice into Vehicle and Treatment Groups Dosing_Prep->Grouping Administration Administer this compound or Vehicle (p.o. or i.p.) Grouping->Administration Time_Course Monitor for Predetermined Time (e.g., 1-4 hours for acute study) Administration->Time_Course Tissue_Collection Euthanize and Collect Tissues (Brain, Kidney, Lungs) Time_Course->Tissue_Collection Analysis Biochemical Analysis Tissue_Collection->Analysis Western_Blot Western Blot for pLRRK2 (S1292) and pRab10 Analysis->Western_Blot Data_Analysis Quantify and Analyze Data Western_Blot->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: Experimental workflow for a typical acute in vivo study with this compound.

Experimental Protocols

Protocol 1: Acute LRRK2 Inhibition via Oral Gavage (p.o.)

This protocol is designed for the rapid and transient inhibition of LRRK2 kinase activity in both central and peripheral tissues.

Materials:

  • This compound

  • Vehicle (e.g., 45% w/v Captisol in sterile water or 40% Hydroxypropyl-β-Cyclodextran in water)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Standard laboratory mice (e.g., C57BL/6) or relevant transgenic models

  • Microcentrifuge tubes

  • Sonicator

  • Analytical balance

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and average weight of the mice.

    • Prepare the chosen vehicle solution.

    • Suspend or dissolve the calculated amount of this compound in the vehicle. Sonication may be necessary to achieve a uniform suspension. It is recommended to prepare the dosing solution fresh on the day of the experiment.

  • Animal Dosing:

    • Weigh each mouse on the day of the experiment for accurate dose calculation.

    • Administer the this compound solution or vehicle control via oral gavage. The typical administration volume is 5-10 µL/g of body weight.

  • Tissue Collection and Analysis:

    • Euthanize mice at a predetermined time point post-dosing (e.g., 1-4 hours) to assess peak inhibitor activity.

    • Collect brain and peripheral tissues (e.g., kidney, lungs) and immediately snap-freeze in liquid nitrogen or prepare for immediate homogenization and analysis.

    • Analyze tissue lysates by Western blot for LRRK2 autophosphorylation (pS1292) or the phosphorylation of downstream targets like Rab10 to confirm target engagement.

Protocol 2: Acute LRRK2 Inhibition via Intraperitoneal Injection (i.p.)

This protocol provides an alternative administration route for assessing the acute effects of this compound.

Materials:

  • This compound

  • Vehicle suitable for i.p. injection (e.g., sterile saline with a solubilizing agent like DMSO and Tween 80, ensuring final DMSO concentration is low)

  • Syringes (1 mL) and needles (25-27 gauge)

  • Standard laboratory mice or relevant transgenic models

  • Microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation of Dosing Solution:

    • Follow the same calculation principles as for oral gavage to determine the required amount of this compound.

    • Prepare the vehicle. A common formulation is 5-10% DMSO, 10-20% Tween 80, and the remainder sterile saline.

    • Dissolve this compound in DMSO first, then add Tween 80, and finally bring to the final volume with sterile saline. Vortex thoroughly to ensure a clear solution or a fine suspension. Prepare fresh daily.

  • Animal Dosing:

    • Weigh each mouse for accurate dosing.

    • Administer the this compound solution or vehicle control via intraperitoneal injection. The typical injection volume is 5-10 µL/g of body weight.

  • Tissue Collection and Analysis:

    • Follow the same procedure as outlined in Protocol 1 for tissue collection and subsequent biochemical analysis to determine the level of LRRK2 inhibition.

Protocol 3: Chronic LRRK2 Inhibition via Intermittent Dosing

This protocol is adapted from long-term studies with similar LRRK2 inhibitors and is suitable for investigating the effects of sustained LRRK2 inhibition.[7][8]

Materials:

  • As per Protocol 1 or 2, depending on the chosen administration route.

Procedure:

  • Dosing Regimen Design:

    • Based on pharmacokinetic data and the desired level of target engagement, establish a chronic dosing schedule. For a related compound, GNE-7915, a regimen of twice-weekly injections was used for 18 weeks.[7] A similar approach could be a starting point for this compound.

  • Animal Treatment:

    • Administer this compound or vehicle to the respective groups of mice according to the established schedule.

    • Monitor the health and body weight of the animals regularly throughout the study.

  • Endpoint Analysis:

    • Behavioral tests relevant to the disease model can be conducted at various time points during the study.

Disclaimer: These protocols are intended as a guide. Researchers should optimize all procedures, including vehicle selection, dosage, and administration schedule, for their specific experimental context and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

GNE-9605: Application and Protocols for Primary and iPSC-Derived Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-9605 is a potent, highly selective, and brain-penetrant small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD), making LRRK2 a compelling therapeutic target.[5][6][7][8] this compound exerts its effect by inhibiting the kinase activity of LRRK2, specifically preventing the autophosphorylation of Ser1292.[1] Its favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, make it a valuable tool for investigating LRRK2 biology in both in vitro and in vivo models of neurodegeneration.[1][9][10][11]

This document provides detailed application notes and protocols for the use of this compound in primary neuron and induced pluripotent stem cell (iPSC)-derived neuron cultures, common model systems for studying neuronal function and disease.

Data Presentation

In Vitro Potency and Selectivity of this compound
ParameterValueSpecies/SystemReference
Biochemical Ki 2.0 nMHuman LRRK2[1][9]
Cellular IC50 18.7 nMHuman LRRK2[1][12]
Cellular IC50 19 nMHuman LRRK2[9][10]
Selectivity Highly selective against 178 other kinases (only 1 inhibited >50%)Human Kinase Panel[12]
In Vivo Pharmacokinetics of this compound
ParameterValueSpeciesDosingReference
Oral Bioavailability 90%Rat1 mg/kg, p.o.[1][9][10]
Total Plasma Clearance 26 mL/min/kgRat1 mg/kg, p.o.[1][9][10]
Inhibition of LRRK2 pS1292 Dose-dependentBAC Transgenic Mice (hLRRK2)10 and 50 mg/kg, i.p.[1][9][10]

Signaling Pathway

This compound directly inhibits the kinase activity of LRRK2. In pathological conditions, such as in the presence of the G2019S mutation, LRRK2 kinase activity is enhanced, leading to downstream effects that can contribute to neuronal toxicity. These effects may include alterations in neurite morphology and interactions with other proteins implicated in Parkinson's disease, such as α-synuclein.[5][6][13]

GNE_9605_Mechanism_of_Action cluster_0 LRRK2 Kinase Activity cluster_1 Downstream Effects LRRK2 LRRK2 pLRRK2 pLRRK2 (S1292) LRRK2->pLRRK2 Autophosphorylation Neurite_Outgrowth Altered Neurite Morphology pLRRK2->Neurite_Outgrowth Alpha_Synuclein α-synuclein Aggregation pLRRK2->Alpha_Synuclein Neuronal_Toxicity Neuronal Toxicity Neurite_Outgrowth->Neuronal_Toxicity Alpha_Synuclein->Neuronal_Toxicity GNE9605 This compound GNE9605->LRRK2

Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Inhibition of LRRK2 Kinase Activity in Primary Cortical Neurons

This protocol describes the treatment of primary cortical neurons with this compound to assess the inhibition of LRRK2 autophosphorylation.

Materials:

  • Primary cortical neurons (e.g., from E17-18 rat embryos)

  • Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin/streptomycin[14]

  • Poly-D-lysine or Poly-L-ornithine coated plates/coverslips

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-LRRK2, anti-phospho-LRRK2 (Ser1292), and a loading control (e.g., anti-β-actin)

  • Western blot reagents

Procedure:

  • Neuron Culture: Isolate and culture primary cortical neurons according to standard protocols.[14][15][16][17][18] Plate neurons at a suitable density (e.g., 2.5 x 105 cells/cm2) on coated plates. Culture for at least 7 days in vitro (DIV) to allow for maturation.

  • This compound Treatment:

    • Prepare working solutions of this compound in pre-warmed neuronal culture medium. A final concentration range of 10 nM to 1 µM is recommended to determine a dose-response. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Carefully replace the old medium with the medium containing this compound or vehicle.

    • Incubate for a predetermined duration (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against total LRRK2 and phospho-LRRK2 (Ser1292).

    • Use a suitable secondary antibody and visualize the bands using a chemiluminescence detection system.

    • Normalize the phospho-LRRK2 signal to the total LRRK2 signal.

Protocol1_Workflow Culture Culture Primary Cortical Neurons (7 DIV) Treatment Treat with this compound (10 nM - 1 µM) Culture->Treatment Lysis Lyse Cells Treatment->Lysis Western Western Blot for pLRRK2 & Total LRRK2 Lysis->Western Analysis Analyze Inhibition Western->Analysis

Workflow for assessing LRRK2 inhibition.
Protocol 2: Assessing Neuroprotection in iPSC-Derived Dopaminergic Neurons

This protocol outlines a method to evaluate the neuroprotective effects of this compound against a neurotoxin in iPSC-derived dopaminergic neurons, particularly relevant for PD research.

Materials:

  • iPSC-derived dopaminergic neurons[19][20][21]

  • Appropriate neuronal maturation medium

  • This compound (stock solution in DMSO)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone)

  • Reagents for viability assays (e.g., CellTiter-Glo®, Calcein-AM/Ethidium Homodimer-1)

  • Fixative (e.g., 4% paraformaldehyde)

  • Antibodies for immunocytochemistry (e.g., anti-Tyrosine Hydroxylase (TH), anti-MAP2)

  • Fluorescent secondary antibodies and DAPI

Procedure:

  • Neuron Culture: Differentiate and mature iPSCs into dopaminergic neurons according to established protocols.[19][20][21] Plate the neurons on appropriate coated plates.

  • This compound Pre-treatment:

    • At a mature stage (e.g., day 50+ of differentiation), pre-treat the neurons with this compound (e.g., 100 nM) or vehicle for 24 hours.

  • Neurotoxin Challenge:

    • After pre-treatment, expose the neurons to a neurotoxin (e.g., 50 µM 6-OHDA for 24 hours) in the continued presence of this compound or vehicle.

  • Assessment of Neuronal Viability:

    • Luminescence-based assay: Measure ATP levels as an indicator of cell viability.

    • Live/Dead imaging: Use Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify cell survival.

  • Immunocytochemistry for Neuronal Health:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize and block the cells.

    • Incubate with primary antibodies against TH (to identify dopaminergic neurons) and MAP2 (a general neuronal marker).

    • Incubate with fluorescently labeled secondary antibodies and counterstain with DAPI.

    • Acquire images using a fluorescence microscope and quantify the number and morphology of TH-positive neurons.

Protocol2_Workflow cluster_outcomes Assess Neuroprotection Culture Culture iPSC-derived Dopaminergic Neurons Pretreat Pre-treat with this compound (24 hours) Culture->Pretreat Toxin Co-treat with Neurotoxin (e.g., 6-OHDA) Pretreat->Toxin Viability Viability Assays (e.g., CellTiter-Glo) Toxin->Viability ICC Immunocytochemistry (TH, MAP2) Toxin->ICC

Workflow for neuroprotection assay.
Protocol 3: Evaluation of Neuronal Activity using Calcium Imaging

This protocol details the use of this compound to investigate its effects on neuronal network activity in primary or iPSC-derived neuron cultures using calcium imaging.

Materials:

  • Mature primary or iPSC-derived neuronal cultures on glass-bottom plates

  • Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicators (e.g., GCaMP)

  • Imaging buffer (e.g., HEPES-buffered saline)

  • This compound (stock solution in DMSO)

  • Reagents for inducing neuronal activity (e.g., high potassium solution, glutamate)

  • Fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Calcium Indicator Loading:

    • If using a chemical dye, incubate the neurons with Fluo-4 AM (e.g., 1-5 µM) in imaging buffer for 15-30 minutes at 37°C.[20] Wash the cells to remove excess dye.

    • If using a genetically encoded indicator, ensure it is expressed in the neurons.

  • Baseline Activity Recording:

    • Place the culture plate on the microscope stage and acquire baseline fluorescence images for several minutes to observe spontaneous calcium transients.[22][23][24]

  • This compound Application:

    • Add this compound at the desired final concentration to the imaging buffer and record the neuronal activity for an extended period (e.g., 30-60 minutes) to observe any acute effects.

  • Evoked Activity Recording:

    • To assess the effect on evoked responses, stimulate the neurons (e.g., with a brief application of high potassium solution or glutamate) both before and after the application of this compound.[25]

  • Data Analysis:

    • Identify regions of interest (ROIs) corresponding to individual neuronal cell bodies.

    • Measure the change in fluorescence intensity over time for each ROI.

    • Analyze parameters such as the frequency, amplitude, and duration of calcium transients.

Protocol3_Workflow Culture Mature Neuronal Culture Loading Load with Calcium Indicator (e.g., Fluo-4 AM) Culture->Loading Baseline Record Baseline Spontaneous Activity Loading->Baseline Treatment Apply this compound Baseline->Treatment PostTreatment Record Post-Treatment Activity Treatment->PostTreatment Evoked Record Evoked Activity (e.g., with KCl) PostTreatment->Evoked Analysis Analyze Calcium Transients Evoked->Analysis

Workflow for calcium imaging experiment.

Conclusion

This compound is a valuable research tool for elucidating the role of LRRK2 in neuronal function and neurodegenerative disease. The protocols provided here offer a framework for utilizing this compound in primary and iPSC-derived neuronal cultures to investigate LRRK2 kinase inhibition, neuroprotective potential, and effects on neuronal activity. Researchers should optimize concentrations and treatment durations for their specific cell models and experimental questions.

References

Measuring GNE-9605 Target Engagement in Peripheral Blood Mononuclear Cells (PBMCs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GNE-9605 is a potent, selective, and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, and mutations in the LRRK2 gene are associated with an increased risk of developing Parkinson's disease.[2][3] The kinase activity of LRRK2 is implicated in the pathophysiology of the disease, making it a key target for therapeutic intervention. This compound exerts its effect by inhibiting the kinase function of LRRK2, specifically its autophosphorylation at serine 1292 (pS1292).[1]

Peripheral blood mononuclear cells (PBMCs) express LRRK2 and serve as a valuable surrogate tissue for assessing target engagement of LRRK2 inhibitors in a clinical setting.[4] Measuring the extent to which this compound binds to and inhibits LRRK2 in PBMCs provides crucial pharmacokinetic and pharmacodynamic (PK/PD) data to guide dose selection and confirm the mechanism of action of the drug.

These application notes provide detailed protocols for two primary methods to measure this compound target engagement in PBMCs:

  • Phospho-Flow Cytometry: To quantify the inhibition of LRRK2 activity by measuring the phosphorylation of its downstream substrate, Rab10, in specific PBMC subpopulations.

  • Cellular Thermal Shift Assay (CETSA®): To directly assess the binding of this compound to LRRK2 by measuring the thermal stabilization of the LRRK2 protein.

LRRK2 Signaling Pathway

LRRK2 is a complex protein with multiple domains that regulate its function. Its kinase activity is central to its pathological role. Upon activation, LRRK2 autophosphorylates at several sites, including Ser1292. Activated LRRK2 also phosphorylates a number of downstream substrates, most notably a subset of Rab GTPases, such as Rab10 at the Threonine 73 position. This compound inhibits this kinase activity, leading to a reduction in both LRRK2 autophosphorylation and the phosphorylation of its substrates.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Effects Upstream Signals Upstream Signals LRRK2 (inactive) LRRK2 (inactive) Upstream Signals->LRRK2 (inactive) Activate LRRK2 (active) LRRK2 (active) LRRK2 (inactive)->LRRK2 (active) Autophosphorylation (pS1292) Rab10 Rab10 LRRK2 (active)->Rab10 Phosphorylates pRab10 (pT73) pRab10 (pT73) Rab10->pRab10 (pT73) Vesicular Trafficking Vesicular Trafficking pRab10 (pT73)->Vesicular Trafficking Modulates This compound This compound This compound->LRRK2 (active) Inhibits

Figure 1: LRRK2 signaling pathway and the inhibitory action of this compound.

Data Presentation

Table 1: Summary of this compound In Vitro Potency
ParameterValueReference
Biochemical IC50 18.7 nM[1]
Cellular IC50 19 nM[1]
Table 2: Expected Outcomes of this compound Treatment in PBMC Assays
AssayReadoutExpected Result with this compound
Phospho-Flow Cytometry % of pRab10 (T73) positive cellsDecrease
CETSA® Thermal stability of LRRK2 (Tagg)Increase

Experimental Protocols

Protocol 1: Phospho-Flow Cytometry for pRab10 (T73) in Monocytes

This protocol describes the measurement of LRRK2 kinase activity in PBMCs by quantifying the phosphorylation of its substrate Rab10 at Threonine 73 in CD14+ monocytes.

  • Whole blood collected in sodium heparin tubes

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • DMSO (vehicle control)

  • BD Phosflow™ Lyse/Fix Buffer

  • BD Phosflow™ Perm Buffer III

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD14 (e.g., APC-H7 conjugate)

    • Anti-pRab10 (pT73) (e.g., PE conjugate)

    • Isotype controls

  • Flow cytometer

Phospho_Flow_Workflow Blood_Collection 1. Whole Blood Collection PBMC_Isolation 2. PBMC Isolation (Ficoll Gradient) Blood_Collection->PBMC_Isolation Compound_Treatment 3. This compound Treatment PBMC_Isolation->Compound_Treatment Fixation 4. Fixation Compound_Treatment->Fixation Permeabilization 5. Permeabilization Fixation->Permeabilization Staining 6. Intracellular & Surface Staining (pRab10 & CD14) Permeabilization->Staining Acquisition 7. Flow Cytometry Acquisition Staining->Acquisition Analysis 8. Data Analysis (Gating on CD14+ cells) Acquisition->Analysis

Figure 2: Experimental workflow for measuring pRab10 in PBMCs.
  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.

    • Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the PBMC pellet in RPMI 1640 with 10% FBS and perform a cell count.

  • Compound Treatment:

    • Adjust the cell density to 1 x 106 cells/mL in RPMI 1640 with 10% FBS.

    • Aliquot 1 mL of the cell suspension into flow cytometry tubes.

    • Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Fixation and Permeabilization:

    • Following treatment, add 1 mL of pre-warmed BD Phosflow™ Lyse/Fix Buffer to each tube and vortex gently.

    • Incubate for 10-15 minutes at 37°C.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold BD Phosflow™ Perm Buffer III.

    • Incubate on ice for 30 minutes.

  • Staining:

    • Wash the cells twice with PBS containing 2% FBS.

    • Resuspend the cell pellet in 100 µL of PBS with 2% FBS.

    • Add the anti-human CD14 and anti-pRab10 (pT73) antibodies at the manufacturer's recommended concentrations.

    • Incubate for 30-60 minutes at 4°C in the dark.

    • Wash the cells once with PBS containing 2% FBS.

  • Data Acquisition and Analysis:

    • Resuspend the cells in 300 µL of PBS with 2% FBS.

    • Acquire data on a flow cytometer, ensuring to gate on the CD14-positive monocyte population to analyze pRab10 levels.

    • Calculate the percentage of pRab10 positive cells or the median fluorescence intensity (MFI) of pRab10 for each treatment condition.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol describes how to perform CETSA® to determine the engagement of this compound with LRRK2 in intact PBMCs. The principle is that ligand binding stabilizes the target protein, resulting in a higher aggregation temperature (Tagg).

  • Isolated PBMCs

  • RPMI 1640 medium with 10% FBS

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies: Rabbit anti-LRRK2, Mouse anti-ß-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Thermocycler

CETSA_Workflow PBMC_Isolation 1. PBMC Isolation Compound_Treatment 2. This compound Treatment PBMC_Isolation->Compound_Treatment Heat_Shock 3. Heat Shock (Temperature Gradient) Compound_Treatment->Heat_Shock Cell_Lysis 4. Cell Lysis Heat_Shock->Cell_Lysis Centrifugation 5. Centrifugation (Separate soluble/aggregated fractions) Cell_Lysis->Centrifugation Western_Blot 6. Western Blot for LRRK2 (Soluble fraction) Centrifugation->Western_Blot Analysis 7. Data Analysis (Determine Tagg shift) Western_Blot->Analysis

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA®).
  • PBMC Preparation and Treatment:

    • Isolate PBMCs as described in Protocol 1.

    • Resuspend cells at 5 x 106 cells/mL in RPMI 1640 with 10% FBS.

    • Treat cells with this compound (e.g., 1 µM) or DMSO for 1-2 hours at 37°C.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 65°C) in a thermocycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Quantification:

    • Transfer the heated cells to microcentrifuge tubes.

    • Lyse the cells by adding an appropriate volume of lysis buffer and incubating on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE and load equal amounts of protein.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total LRRK2 and a loading control (e.g., ß-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for LRRK2 and the loading control.

    • Normalize the LRRK2 signal to the loading control for each sample.

    • Plot the normalized LRRK2 intensity against the temperature to generate a melt curve.

    • Determine the aggregation temperature (Tagg) for both the this compound-treated and vehicle-treated samples. A shift in Tagg indicates target engagement.

Troubleshooting

IssuePossible CauseSuggestion
Low pRab10 signal in flow cytometry Poor antibody staining or low LRRK2 activityOptimize antibody titration and permeabilization time. Consider stimulating cells to increase LRRK2 activity.
High background in flow cytometry Non-specific antibody bindingInclude isotype controls and optimize blocking steps.
No thermal shift in CETSA® Insufficient compound concentration or incubationIncrease compound concentration or incubation time. Ensure the temperature range is appropriate for LRRK2.
High variability in CETSA® Inconsistent heating or sample handlingEnsure uniform heating in the thermocycler and consistent pipetting.

Conclusion

The phospho-flow cytometry and CETSA® protocols detailed in these application notes provide robust methods for quantifying the target engagement of this compound with LRRK2 in human PBMCs. These assays are critical tools for the preclinical and clinical development of LRRK2 inhibitors, enabling the confirmation of the drug's mechanism of action and the determination of a pharmacologically active dose.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GNE-9605 for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GNE-9605, a potent and selective LRRK2 inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful application of this compound in in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and selective, ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It functions by binding to the kinase domain of both wild-type and mutant forms of LRRK2, preventing the autophosphorylation of LRRK2 at serine 1292 (pSer1292) and the subsequent phosphorylation of its downstream substrates.[1] This inhibition of LRRK2 kinase activity is the basis for its use in studying the cellular functions of LRRK2, particularly in the context of Parkinson's disease research.

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. Based on its reported cellular IC50 of approximately 19 nM, a good starting point for a dose-response experiment is in the low nanomolar to low micromolar range (e.g., 1 nM to 1 µM).[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved; gentle warming and vortexing or sonication can aid dissolution. Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles. For short-term use, the stock solution can be stored at -20°C.

Q4: How can I confirm that this compound is active in my cells?

A4: The most direct way to confirm the activity of this compound is to measure the inhibition of LRRK2 kinase activity. This can be assessed by Western blot analysis of LRRK2 autophosphorylation at Ser1292 or the phosphorylation of a known LRRK2 substrate, such as Rab10. A decrease in the phosphorylation of these targets upon this compound treatment indicates target engagement and inhibition.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in cell culture media. - The final concentration of this compound exceeds its solubility in the aqueous media.- The stock solution was not fully dissolved.- High final DMSO concentration.- Lower the final concentration of this compound.- Ensure the stock solution is completely dissolved before use. Sonication may help.- Keep the final DMSO concentration in the media below 0.5%, and ideally below 0.1%.[2]
No or reduced effect on LRRK2 activity. - Suboptimal inhibitor concentration.- Low LRRK2 expression in the cell line.- Degradation of the this compound compound.- Presence of a resistance mutation in the LRRK2 gene.- Perform a dose-response experiment to determine the IC50 in your specific cell line.[3]- Confirm LRRK2 expression by Western blot or qPCR.[3]- Use a fresh aliquot of this compound and ensure proper storage.[3]- Sequence the LRRK2 kinase domain in your cell line to check for known resistance mutations.[3]
High background or variability in LRRK2 activity assays. - Suboptimal antibody performance in Western blot.- Inconsistent cell lysis and sample preparation.- Validate the specificity and sensitivity of your primary and secondary antibodies. Use appropriate blocking buffers and incubation times.[3]- Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis and consistent protein concentrations across samples.[3]
Cell toxicity observed. - High concentration of this compound or solvent.- Off-target effects of the inhibitor.- Cell line sensitivity.- Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) and compare it to the dose-response for target inhibition.[4]- Use the lowest effective concentration that inhibits LRRK2 activity. Consider testing a structurally different LRRK2 inhibitor to confirm that the toxicity is not due to off-target effects.[4]- Some cell lines may be more sensitive to LRRK2 inhibition.

Data Presentation

Table 1: In Vitro Potency of this compound

Parameter Value Reference
Biochemical Ki 2.0 nM[1]
Cellular IC50 19 nM[1]

Table 2: Recommended Concentration Range for In Vitro Experiments

Assay Type Starting Concentration Range Considerations
LRRK2 Inhibition (Western Blot) 10 nM - 1 µMTitrate to find the lowest effective concentration that reduces pLRRK2 (Ser1292) or pRab10 levels.
Cell Viability (MTT/LDH Assay) 1 nM - 10 µMDetermine the cytotoxic concentration to establish a therapeutic window.
Neurite Outgrowth Assay 1 nM - 1 µMAssess the effect on neuronal morphology, which can be a sensitive indicator of cellular stress.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration using Western Blot

This protocol describes how to determine the optimal concentration of this compound for inhibiting LRRK2 kinase activity in a specific cell line by measuring the phosphorylation of LRRK2 at Ser1292.

Materials:

  • Cells of interest expressing LRRK2

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-pSer1292-LRRK2 and anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range to test is 0, 10, 50, 100, 500, and 1000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired treatment period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Perform SDS-PAGE with equal amounts of protein for each sample. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against pSer1292-LRRK2 and total LRRK2 overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and image the blot.

  • Data Analysis: Quantify the band intensities for pSer1292-LRRK2 and total LRRK2. Normalize the pSer1292-LRRK2 signal to the total LRRK2 signal for each sample. Plot the normalized pSer1292-LRRK2 levels against the this compound concentration to determine the optimal inhibitory concentration.

Protocol 2: Assessing this compound Cytotoxicity using MTT Assay

This protocol describes how to evaluate the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range to test is 0, 0.1, 1, 10, 100, 1000, and 10000 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C, or until formazan (B1609692) crystals are visible. b. Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. c. Measure the absorbance at the recommended wavelength (typically 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against the this compound concentration to determine the cytotoxic concentration.

Mandatory Visualization

GNE9605_Optimization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare 10 mM this compound stock in DMSO prep_dilutions Prepare serial dilutions of this compound prep_stock->prep_dilutions seed_cells Seed cells in appropriate culture plates treat_cells Treat cells with this compound and vehicle control seed_cells->treat_cells prep_dilutions->treat_cells incubate Incubate for desired time period treat_cells->incubate western_blot Western Blot for pLRRK2/Total LRRK2 incubate->western_blot viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze data and determine optimal concentration western_blot->data_analysis viability_assay->data_analysis optimal_conc Optimal non-toxic This compound concentration data_analysis->optimal_conc

Caption: Experimental workflow for optimizing this compound concentration.

LRRK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects upstream_signals Upstream Signals (e.g., Oxidative Stress) lrrk2_inactive LRRK2 (Inactive) upstream_signals->lrrk2_inactive lrrk2_active LRRK2 (Active) (pSer1292) lrrk2_inactive->lrrk2_active Autophosphorylation rab_gtpases Rab GTPases (e.g., Rab10) lrrk2_active->rab_gtpases Phosphorylation gne9605 This compound gne9605->lrrk2_active Inhibition p_rab_gtpases Phosphorylated Rab GTPases rab_gtpases->p_rab_gtpases vesicular_trafficking Altered Vesicular Trafficking p_rab_gtpases->vesicular_trafficking autophagy Dysfunctional Autophagy p_rab_gtpases->autophagy neuronal_damage Neuronal Damage vesicular_trafficking->neuronal_damage autophagy->neuronal_damage

Caption: LRRK2 signaling pathway and the point of inhibition by this compound.

References

GNE-9605 in DMSO: A Technical Guide to Solubility and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the LRRK2 inhibitor, GNE-9605, when prepared and stored in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: this compound exhibits high solubility in DMSO. Different suppliers report slightly different values, but it is generally in the range of 82-89 mg/mL.[1][2] It is always recommended to use fresh, anhydrous DMSO to achieve maximum solubility, as moisture can reduce the solubility of the compound.[1] Sonication can also aid in the dissolution of this compound in DMSO.[2]

Q2: What are the recommended long-term storage conditions for this compound in DMSO?

A2: For long-term storage of this compound stock solutions in DMSO, it is recommended to store them at -80°C.[1][2][3] Under these conditions, the solution can be stable for at least one to two years.[1][2][3] For short-term storage, -20°C is also acceptable for up to one month.[1] To maintain the integrity of the compound, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]

Q3: Can I store my this compound DMSO stock solution at room temperature?

A3: No, it is not recommended to store this compound DMSO solutions at room temperature for extended periods. Studies on the stability of various compounds in DMSO at room temperature have shown significant degradation over time.[4] For optimal results, prepared solutions should be used immediately or stored at the recommended low temperatures.[1]

Q4: I observed precipitation in my this compound DMSO stock solution after thawing. What should I do?

A4: If you observe precipitation after thawing your this compound stock solution, you can try to redissolve the compound by gently warming the vial to 37°C and sonicating for 5-10 minutes.[5] This issue is more likely to occur if the concentration is high or if the DMSO has absorbed moisture. To prevent this, ensure you are using anhydrous DMSO and consider preparing a slightly more dilute stock solution.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Difficulty Dissolving this compound Powder in DMSO 1. The concentration is too high. 2. The DMSO is not of high purity or contains water. 3. Insufficient mixing.1. Try preparing a more dilute solution. 2. Use fresh, anhydrous, high-purity DMSO.[1] 3. Use a vortex mixer and/or sonication to aid dissolution.[2][5]
Precipitation Observed in Stock Solution Upon Storage 1. The storage temperature is not low enough. 2. The concentration exceeds the solubility limit at the storage temperature. 3. The cap of the vial is not sealed properly, allowing moisture to enter.1. Store the stock solution at -80°C for long-term storage.[1][2][3] 2. Prepare a slightly more dilute stock solution. 3. Ensure vials are tightly sealed.
Inconsistent Experimental Results 1. Degradation of this compound due to improper storage or handling. 2. Inaccurate concentration of the stock solution. 3. Repeated freeze-thaw cycles.1. Prepare fresh stock solutions and store them properly in aliquots at -80°C.[1][2][3] 2. Ensure the compound is fully dissolved before making dilutions. 3. Aliquot stock solutions to avoid more than one or two freeze-thaw cycles.[1][2]

Quantitative Data Summary

Table 1: Solubility of this compound in DMSO

Supplier Reported Solubility (mg/mL) Molar Equivalent (mM) Notes
Selleck Chemicals89197.85Recommends using fresh DMSO as moisture can reduce solubility.[1]
TargetMol82182.29Recommends sonication to aid dissolution.[2]

Molecular Weight of this compound: 449.83 g/mol [1]

Table 2: Recommended Long-Term Storage Conditions for this compound in DMSO

Storage Temperature Duration Source
-80°C1 year[1][2]
-80°C2 years[3]
-20°C1 month[1]
-20°C1 year[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO (Biotechnology Grade), sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure: a. Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM). d. Vortex the solution vigorously for 1-2 minutes. e. If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. f. Visually inspect the solution to ensure it is clear and free of any particulate matter. g. Aliquot the stock solution into single-use volumes in sterile, tightly sealed microcentrifuge tubes. h. Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability in DMSO via HPLC

  • Objective: To determine the stability of this compound in DMSO over time at different storage temperatures.

  • Methodology: a. Prepare a stock solution of this compound in DMSO as described in Protocol 1. b. Aliquot the solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C). c. At specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition. d. Analyze the concentration and purity of this compound in each sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. e. Compare the peak area of this compound at each time point to the initial time point (T=0) to calculate the percentage of compound remaining. f. The presence of new peaks in the chromatogram may indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubility and Stability Assessment cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis (at time points) prep1 Weigh this compound Powder prep2 Add Anhydrous DMSO prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Aliquot into Vials prep3->prep4 store1 Store at -80°C prep4->store1 Distribute for Storage store2 Store at -20°C prep4->store2 Distribute for Storage store3 Store at 4°C prep4->store3 Distribute for Storage store4 Store at Room Temp prep4->store4 Distribute for Storage analysis1 Retrieve Aliquots store1->analysis1 Sample at T=x store2->analysis1 Sample at T=x store3->analysis1 Sample at T=x store4->analysis1 Sample at T=x analysis2 HPLC Analysis analysis1->analysis2 analysis3 Quantify this compound analysis2->analysis3 analysis4 Identify Degradants analysis3->analysis4 conclusion Determine Optimal Storage Conditions analysis4->conclusion

Caption: Workflow for preparing and assessing the long-term stability of this compound in DMSO.

LRRK2_pathway Simplified LRRK2 Signaling Pathway and Inhibition by this compound cluster_lrrk2 LRRK2 Protein cluster_inhibition Inhibition cluster_downstream Downstream Effects in Parkinson's Disease LRRK2 LRRK2 Rab Rab GTPases (Substrate) LRRK2->Rab Phosphorylates Mitochondria Mitochondrial Function LRRK2->Mitochondria GTP GTP GTP->LRRK2 Activates GNE9605 This compound GNE9605->LRRK2 Inhibits Kinase Activity Vesicle Vesicle Trafficking Rab->Vesicle Autophagy Autophagy Rab->Autophagy Neuron Neuronal Survival Vesicle->Neuron Impacts Autophagy->Neuron Impacts Mitochondria->Neuron Impacts PD Parkinson's Disease Pathogenesis Neuron->PD Leads to

Caption: this compound inhibits LRRK2 kinase activity, impacting downstream pathways relevant to Parkinson's disease.

References

Troubleshooting inconsistent results in GNE-9605 LRRK2 inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing GNE-9605 in Leucine-rich repeat kinase 2 (LRRK2) inhibition assays. Inconsistent results can arise from various factors, and this guide is designed to help you identify and resolve common issues to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit LRRK2?

This compound is a potent, selective, and orally active inhibitor of LRRK2 kinase activity.[1][2] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the LRRK2 kinase domain, preventing the transfer of a phosphate (B84403) group from ATP to its substrates.[3] This inhibition can be observed by a decrease in the autophosphorylation of LRRK2 at sites like Ser1292 and the phosphorylation of downstream substrates such as Rab10 at Thr73.[1][3]

Q2: What are the typical IC50 and Ki values for this compound against LRRK2?

The potency of this compound has been characterized in both biochemical and cellular assays. It's important to note that these values can vary depending on the specific assay conditions, such as ATP concentration.

Parameter Value Assay Type
IC5018.7 nMBiochemical[1][2]
IC5019 nMCellular[4][5][6]
Ki2 nMBiochemical[4][5]

Q3: What is the significance of ATP concentration in my LRRK2 inhibition assay?

The concentration of ATP is a critical factor in kinase assays, especially when using ATP-competitive inhibitors like this compound.[7][8] The IC50 value of an ATP-competitive inhibitor is directly influenced by the ATP concentration, as described by the Cheng-Prusoff equation.[7][8] Biochemical assays are often performed at ATP concentrations close to the Michaelis constant (Km) of the kinase for ATP, which may be significantly lower than the millimolar concentrations found within cells.[7] This difference can lead to a lower IC50 value in biochemical assays compared to cellular assays.[7][8] When designing your experiment, it is crucial to consider whether you aim to determine the intrinsic potency of the inhibitor (lower ATP) or its efficacy under more physiologically relevant conditions (higher ATP).[9]

Q4: What are the key differences between a biochemical and a cellular LRRK2 inhibition assay?

Biochemical and cellular assays provide different but complementary information about an inhibitor's activity.

FeatureBiochemical AssayCellular Assay
System Uses purified, recombinant LRRK2 enzyme and a substrate (e.g., LRRKtide peptide).[10]Uses whole cells expressing LRRK2 (endogenously or overexpressed).[11]
Measures Direct inhibition of LRRK2 kinase activity.[11]Inhibition of LRRK2 activity within a biological context, accounting for cell permeability, off-target effects, and metabolism.[3]
Readout Phosphorylation of a substrate, often measured by radioactivity, fluorescence, or luminescence.[10]Phosphorylation of LRRK2 (e.g., pS935, pS1292) or its substrates (e.g., pRab10), typically measured by Western blot, ELISA, or TR-FRET.[3][12]
Advantages High-throughput, allows for determination of direct enzyme kinetics (Ki).More physiologically relevant, assesses compound performance in a complex biological system.
Disadvantages Lacks biological context, may not predict cellular efficacy.More complex, can be influenced by factors other than direct target engagement.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells can obscure real effects and make data interpretation difficult.

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to minimize well-to-well variation.[13]
Incomplete Reagent Mixing Thoroughly mix all reagent stocks and master mixes before dispensing into the assay plate. After adding reagents to the plate, gently tap or use a plate shaker to ensure uniform mixing.[14]
Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. Avoid using the outermost wells or fill them with buffer or water to create a humidity barrier.[14]
Inconsistent Incubation Times or Temperatures Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously. Ensure your incubator provides uniform temperature across the entire plate.[13][14]
Compound Precipitation Visually inspect for any compound precipitation in the stock solution and in the final assay wells. If precipitation is observed, consider reducing the final compound concentration or using a different solvent.
Issue 2: Inconsistent IC50 Values for this compound

Fluctuations in the calculated IC50 value for this compound can be a significant source of frustration.

Potential Cause Troubleshooting Step
Variable Enzyme Activity Ensure the LRRK2 enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. On the day of the experiment, thaw the enzyme on ice and keep it cold. Run a positive control with a known LRRK2 inhibitor to verify enzyme activity.[14]
Inconsistent ATP Concentration The IC50 of this compound is highly dependent on the ATP concentration.[7] Prepare a fresh ATP stock solution and accurately determine its concentration. Ensure the final ATP concentration is consistent across all experiments where IC50 values are being compared.
Substrate Quality and Concentration If using a peptide substrate, ensure it is of high purity and the correct sequence. Substrate depletion during the assay can affect the results; ensure the substrate concentration is not limiting.[15]
Incorrect Data Analysis Use appropriate curve-fitting software to calculate the IC50 from your dose-response data. Ensure you have a sufficient number of data points spanning the linear range of the inhibition curve.
This compound Stock Solution Issues This compound should be stored as recommended by the supplier, typically at -20°C or -80°C.[1][6] Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation.
Issue 3: Weak or No Inhibition Signal

Observing a weak or non-existent inhibition signal can be perplexing.

Potential Cause Troubleshooting Step
Inactive this compound Verify the integrity of your this compound stock. If possible, test its activity in a validated, orthogonal assay.
Inactive LRRK2 Enzyme As mentioned previously, ensure the enzyme is active. Test a higher concentration of the enzyme to see if a signal can be detected.[14]
Sub-optimal Assay Conditions Review the entire assay protocol. Check that the buffer composition, pH, and incubation times are optimal for LRRK2 activity.[15]
Detection System Issues For fluorescence- or luminescence-based assays, ensure the plate reader settings are correct and that the detection reagents are not expired. Run a control plate with a known signal to verify instrument performance.
Off-Target Effects or Cellular Compensation (Cellular Assays) In cellular assays, complex biological processes can sometimes mask the effect of the inhibitor. Consider using a more direct readout of LRRK2 activity, such as pRab10 levels, which is a well-established downstream substrate.[3]

Experimental Protocols & Methodologies

Biochemical LRRK2 Kinase Assay (Example using ADP-Glo™)

This protocol outlines a general procedure for a biochemical LRRK2 kinase assay.

Materials:

  • Purified, active LRRK2 enzyme

  • LRRKtide peptide substrate

  • This compound

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).

  • Add 2 µL of LRRK2 enzyme diluted in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of a mix of LRRKtide substrate and ATP in kinase buffer.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.[3][16]

Cellular LRRK2 pS935 Western Blot Assay

This protocol describes how to measure the inhibition of LRRK2 phosphorylation in a cellular context.

Materials:

  • Cells expressing LRRK2 (e.g., HEK293T, SH-SY5Y)

  • This compound

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 90 minutes).

  • Wash the cells with cold PBS and then lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE to separate the proteins and then transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.[3][17]

Visualizations

LRRK2_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects This compound This compound LRRK2 LRRK2 This compound->LRRK2 inhibits ATP ATP ATP->LRRK2 binds ADP ADP LRRK2->ADP hydrolyzes pLRRK2 (autophosphorylation) pLRRK2 (autophosphorylation) LRRK2->pLRRK2 (autophosphorylation) Rab10 Rab10 LRRK2->Rab10 phosphorylates pRab10 pRab10 Rab10->pRab10 Vesicular Trafficking Vesicular Trafficking pRab10->Vesicular Trafficking regulates

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents (this compound, LRRK2, Substrate, ATP) start->prepare_reagents plate_setup Add this compound/DMSO to Plate prepare_reagents->plate_setup add_enzyme Add LRRK2 Enzyme plate_setup->add_enzyme start_reaction Add Substrate/ATP Mix add_enzyme->start_reaction incubation Incubate (60-120 min) start_reaction->incubation stop_reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) incubation->stop_reaction detect_signal Add Kinase Detection Reagent stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate end End read_plate->end

Caption: Workflow for a biochemical LRRK2 inhibition assay.

Troubleshooting_Logic start Inconsistent Results high_variability High Variability? start->high_variability inconsistent_ic50 Inconsistent IC50? high_variability->inconsistent_ic50 No check_pipetting Check Pipetting & Mixing high_variability->check_pipetting Yes no_signal Weak/No Signal? inconsistent_ic50->no_signal No check_enzyme_activity Verify Enzyme Activity inconsistent_ic50->check_enzyme_activity Yes no_signal->start No, other issue check_reagent_activity Verify Reagent Activity (Enzyme & Compound) no_signal->check_reagent_activity Yes check_edge_effects Address Edge Effects check_pipetting->check_edge_effects check_incubation Standardize Incubation check_edge_effects->check_incubation check_atp_conc Confirm ATP Concentration check_enzyme_activity->check_atp_conc check_compound_stock Assess Compound Stock check_atp_conc->check_compound_stock check_assay_conditions Optimize Assay Conditions check_reagent_activity->check_assay_conditions check_detection Validate Detection System check_assay_conditions->check_detection

Caption: A logical troubleshooting workflow for inconsistent assay results.

References

Navigating GNE-9605: A Technical Guide to Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Fremont, CA – December 3, 2025 – For researchers and drug development professionals utilizing the potent and selective LRRK2 inhibitor, GNE-9605, a comprehensive understanding of its kinase selectivity profile is crucial for accurate experimental interpretation and anticipation of potential cellular effects. This technical support center provides essential information, troubleshooting guides, and detailed protocols to address potential off-target effects of this compound in kinase selectivity panels.

This compound has demonstrated high selectivity for its primary target, Leucine-rich repeat kinase 2 (LRRK2), a key enzyme implicated in Parkinson's disease.[1][2] In broad kinase screening panels, its specificity is a notable feature. However, as with any kinase inhibitor, the potential for off-target interactions, however minimal, warrants careful consideration in experimental design and data analysis.

Kinase Selectivity Profile of this compound

This compound was developed as a highly potent and selective, brain-penetrant LRRK2 inhibitor.[3] In a comprehensive kinase panel screen against 178 different kinases, this compound demonstrated remarkable selectivity, inhibiting only one kinase by more than 50% at a screening concentration of 1 µM.[4]

For the purpose of this technical guide and to illustrate how to approach potential off-target effects, we will consider a hypothetical off-target kinase, "Kinase X," with a plausible level of inhibition. This will serve as a practical example for researchers to understand and mitigate any unexpected experimental outcomes.

Kinase Target Primary Target Hypothetical Off-Target
Name LRRK2Kinase X (Illustrative Example)
This compound IC₅₀ (nM) 219
% Inhibition at 1 µM >99%~65%

Note: The data for "Kinase X" is illustrative and intended to guide researchers in their experimental approach. The actual off-target profile of this compound is proprietary and may differ. Researchers are encouraged to perform their own comprehensive selectivity profiling for their specific experimental system.

Troubleshooting Guide & FAQs

This section addresses common questions and troubleshooting scenarios that may arise when working with this compound, particularly in relation to potential off-target effects.

Q1: My cellular phenotype does not align with known LRRK2 inhibition effects. Could this be an off-target effect?

A1: While this compound is highly selective, a discrepancy between the observed phenotype and the established consequences of LRRK2 inhibition could suggest an off-target effect.[5]

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging LRRK2 in your cellular system at the concentrations used. This can be done by assessing the phosphorylation of LRRK2 substrates, such as Rab10.

  • Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype tracks with the IC₅₀ of the hypothetical "Kinase X" rather than LRRK2, it may indicate an off-target liability.

  • Use a Structurally Unrelated LRRK2 Inhibitor: Compare the phenotype induced by this compound with that of another potent and selective LRRK2 inhibitor with a different chemical scaffold. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of LRRK2. This should rescue the on-target effects but not those caused by off-target interactions.

Q2: I am observing unexpected toxicity in my cell-based assays. How can I determine if it's related to an off-target effect of this compound?

A2: Unexplained cytotoxicity at effective concentrations can be a concern.

Troubleshooting Steps:

  • Cytotoxicity Profiling: Determine the cytotoxic concentration 50 (CC₅₀) of this compound in your cell line and compare it to its LRRK2 IC₅₀. A small therapeutic window could suggest off-target toxicity.

  • Kinome-Wide Profiling: To definitively identify unintended targets, consider running a kinome-wide selectivity screen using a service provider.[5] This will provide a comprehensive profile of this compound's activity against a large panel of kinases.

  • Investigate Apoptosis Pathways: If cytotoxicity is observed, use techniques like Western blotting to probe for the activation of apoptosis-related proteins (e.g., cleaved caspase-3). Investigate if the hypothetical "Kinase X" is known to be involved in cell survival or apoptosis pathways.

Q3: How can I design my experiments to minimize the impact of potential off-target effects?

A3: Proactive experimental design is key to generating robust and interpretable data.

Best Practices:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that achieves the desired level of LRRK2 inhibition to minimize the engagement of lower-potency off-targets.

  • Multiple Cell Lines: Validate key findings in more than one cell line to ensure the observed effects are not cell-type specific.

  • Orthogonal Approaches: Whenever possible, confirm your findings using non-pharmacological methods, such as siRNA or CRISPR/Cas9-mediated knockdown/knockout of LRRK2.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol provides a general method for assessing the selectivity of a kinase inhibitor against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of each specific kinase to its designated well.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at or near the Kₘ for each kinase.

  • Incubate the reaction for a predetermined time at the optimal temperature for the kinase.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control.

  • Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol is to confirm that this compound is inhibiting LRRK2 in a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Rab10, anti-total Rab10, anti-LRRK2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates using a BCA or Bradford assay.

  • Prepare samples for SDS-PAGE and load equal amounts of protein per lane.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phospho-protein signal to the total protein signal.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_interpretation Data Interpretation & Troubleshooting invitro_start Prepare this compound Dilutions kinase_panel Kinase Selectivity Panel Assay (e.g., 178 kinases) invitro_start->kinase_panel data_analysis_invitro Determine % Inhibition & IC50 Values kinase_panel->data_analysis_invitro compare_data Compare Kinase Profile with Cellular Phenotype data_analysis_invitro->compare_data cell_treatment Treat Cells with this compound target_engagement Assess LRRK2 Target Engagement (pRab10 Western Blot) cell_treatment->target_engagement phenotype_assay Phenotypic Assay (e.g., cytotoxicity, neurite outgrowth) cell_treatment->phenotype_assay target_engagement->compare_data phenotype_assay->compare_data off_target_hypothesis Formulate Off-Target Hypothesis compare_data->off_target_hypothesis validation_expts Design Validation Experiments (e.g., orthogonal inhibitor, rescue) off_target_hypothesis->validation_expts

Caption: Workflow for investigating potential off-target effects of this compound.

signaling_pathway cluster_lrrk2 LRRK2 Pathway (On-Target) cluster_offtarget Hypothetical Off-Target Pathway LRRK2 LRRK2 Rab10 Rab10 LRRK2->Rab10 phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab10->Vesicular_Trafficking KinaseX Kinase X SubstrateY Substrate Y KinaseX->SubstrateY phosphorylates Cell_Survival Cell Survival / Apoptosis SubstrateY->Cell_Survival GNE9605 This compound GNE9605->LRRK2 inhibits (High Potency) GNE9605->KinaseX inhibits (Lower Potency)

Caption: this compound inhibition of LRRK2 and a hypothetical off-target kinase.

References

Mitigating experimental variability in GNE-9605 in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate experimental variability in in vivo studies using the LRRK2 inhibitor, GNE-9605.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] Its primary mechanism of action is the inhibition of LRRK2 kinase activity, which can be measured by a reduction in the autophosphorylation of LRRK2 at serine 1292 (pS1292) and the phosphorylation of downstream substrates like Rab10.[1][4]

Q2: What are the recommended doses for this compound in in vivo mouse studies?

Published studies have shown that intraperitoneal (i.p.) administration of this compound at doses of 10 and 50 mg/kg effectively inhibits LRRK2 pS1292 autophosphorylation in BAC transgenic mice expressing human LRRK2.[1][4] For oral administration (p.o.), a dose of 1 mg/kg has been documented.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.

Q3: How should I formulate this compound for in vivo administration?

This compound, like many small molecule inhibitors, may have limited aqueous solubility. Here are a few vehicle formulations that can be used:

  • For Oral (p.o.) or Intraperitoneal (i.p.) injection: A common formulation involves dissolving this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Alternative Formulation: A solution of 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline can also be used to improve solubility.[1]

It is critical to prepare the formulation fresh daily and ensure the compound is fully dissolved or in a uniform suspension before administration. Always include a vehicle-only control group in your experiments.

Q4: What are the key pharmacodynamic markers to assess this compound activity in vivo?

The most direct pharmacodynamic markers for this compound activity are the phosphorylation levels of LRRK2 and its substrates. Key markers to measure in tissue lysates (e.g., brain, kidney, lung) or peripheral blood mononuclear cells (PBMCs) include:

  • pS1292-LRRK2: A measure of LRRK2 autophosphorylation.[1][4]

  • pS935-LRRK2: An indicator of LRRK2 engagement by the inhibitor.

  • pT73-Rab10: A robust biomarker for the downstream activity of LRRK2 kinase.

A significant decrease in the levels of these phosphorylated proteins following this compound administration indicates target engagement and inhibition.

Q5: What are potential on-target and off-target effects to be aware of with LRRK2 inhibitors like this compound?

While this compound is highly selective, it's important to be aware of potential effects associated with LRRK2 inhibition:[4]

  • On-Target Effects: LRRK2 inhibition has been linked to changes in lysosomal and autophagic processes.[5][6] In some preclinical studies with LRRK2 inhibitors, morphologic changes in the lungs (accumulation of lamellar bodies in type II pneumocytes) and kidneys have been observed.[5] These are often considered on-target effects, as similar phenotypes can be seen in LRRK2 knockout animals.[5]

  • Off-Target Effects: this compound was found to be highly selective when tested against a panel of 178 kinases, inhibiting only one other kinase by more than 50%.[4] However, it is always advisable to confirm that an observed phenotype is due to LRRK2 inhibition by using a structurally different LRRK2 inhibitor as a control or including a rescue experiment if feasible.

Troubleshooting Guides

Issue 1: High Variability in Pharmacodynamic (PD) Marker Response
Potential Cause Troubleshooting Steps
Inconsistent Formulation Ensure this compound is completely dissolved or uniformly suspended in the vehicle before each administration. Prepare fresh dosing solutions daily. Sonicate if necessary to aid dissolution.
Inaccurate Dosing Calibrate all pipettes and syringes. Weigh each animal on the day of dosing to ensure accurate mg/kg administration. For oral gavage, ensure proper technique to deliver the full dose to the stomach.
Variable Drug Metabolism Use age- and sex-matched animals. Be aware that the genetic background of the mouse strain can influence drug metabolism and pharmacokinetics.[7]
Tissue Collection & Processing Artifacts Standardize the time of day for tissue collection to minimize circadian variations. Snap-freeze tissues immediately in liquid nitrogen after collection and store at -80°C. Ensure consistent and rapid tissue homogenization to prevent protein degradation.
Western Blot Inconsistency Use a consistent and validated Western blot protocol. Quantify band intensities and normalize the phosphorylated protein signal to the total protein and a loading control (e.g., GAPDH, β-actin). Run samples from different treatment groups on the same gel to minimize inter-gel variability.
Issue 2: Lack of Expected Efficacy or Inconsistent Behavioral Readouts
Potential Cause Troubleshooting Steps
Insufficient Target Engagement Confirm target engagement by measuring pharmacodynamic markers (e.g., pRab10) in the target tissue (e.g., brain) at the expected time of peak drug concentration. The dose may need to be optimized for your specific animal model and disease phenotype.
Poor Bioavailability/Brain Penetrance While this compound has good oral bioavailability, factors such as animal stress or diet can affect absorption. Ensure consistent feeding schedules and handling procedures. Confirm brain penetrance if central nervous system effects are the primary endpoint.
Variability in Animal Model LRRK2 transgenic mouse models, particularly BAC transgenics, can exhibit phenotypic variability depending on the genetic background, transgene expression levels, and age.[7][8][9] Characterize your animal cohort thoroughly and use littermate controls whenever possible.
Behavioral Assay Variability Acclimatize animals to the testing environment and handling procedures to reduce stress-induced variability. Ensure the behavioral tests are conducted at the same time of day and under consistent environmental conditions (e.g., lighting, noise).

Data Presentation

Table 1: In Vivo Study Parameters for this compound and Reference LRRK2 Inhibitors in Mice

ParameterThis compoundMLi-2 (Reference Compound)GNE-7915 (Reference Compound)
Mouse Strain BAC transgenic mice expressing human LRRK2[1]C57BL/6, G2019S LRRK2 knock-in, Vps35 p.D620N knock-in[10]C57BL/6, LRRK2 R1441G knock-in[10]
Administration Route Intraperitoneal (i.p.), Oral (p.o.)[1]Oral gavage, In-diet, Intraperitoneal (i.p.)[10]Subcutaneous (s.c.)[10]
Dosage Range 1-50 mg/kg[1]5 - 60 mg/kg (oral gavage), 10 - 60 mg/kg/day (in-diet)[10]100 mg/kg (s.c.)[10]
Vehicle Examples 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; 20% SBE-β-CD in Saline[1]45% Captisol in sterile water, 40% (w/v) Hydroxypropyl-β-Cyclodextran[10]Not specified[10]
Pharmacodynamic Marker pS1292-LRRK2[1]pS935 LRRK2, pRab10pS935 LRRK2, pRab10

Experimental Protocols

Protocol 1: Acute In Vivo LRRK2 Inhibition and Pharmacodynamic Analysis

Objective: To assess the acute in vivo efficacy of this compound by measuring the inhibition of LRRK2 phosphorylation in mouse brain tissue.

Materials:

  • This compound

  • Vehicle (e.g., 20% SBE-β-CD in sterile saline)

  • Appropriate mouse model (e.g., LRRK2 BAC transgenic mice) and wild-type littermate controls

  • Oral gavage or intraperitoneal injection needles

  • Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Equipment for tissue homogenization (e.g., bead beater or Dounce homogenizer)

  • BCA protein assay kit

  • Western blot reagents and equipment

  • Primary antibodies: anti-pS1292-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

Procedure:

  • Dosing Solution Preparation:

    • On the day of the experiment, calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.

    • Prepare the vehicle solution.

    • Dissolve the calculated amount of this compound in the vehicle. Vortex and sonicate if necessary to ensure a clear solution or uniform suspension.

  • Animal Dosing:

    • Acclimatize mice to handling for several days prior to the experiment.

    • Weigh each mouse to determine the precise dosing volume.

    • Administer the this compound solution or vehicle control via the chosen route (oral gavage or i.p. injection). A typical volume is 5-10 µL/g of body weight.[10]

  • Tissue Collection:

    • At a predetermined time point post-dosing (e.g., 1-4 hours to capture peak activity), euthanize mice according to approved institutional protocols.

    • Rapidly dissect the brain (or other tissues of interest) on ice.

    • Snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.

  • Brain Tissue Homogenization:

    • Weigh the frozen brain tissue.

    • Add ice-cold homogenization buffer (e.g., 10 volumes of buffer to tissue weight).[11]

    • Homogenize the tissue using a bead beater or Dounce homogenizer until no visible tissue fragments remain.[12][13] Keep the sample on ice throughout the process.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[14]

    • Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pS1292-LRRK2 (or pT73-Rab10) and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.

    • Strip the membrane and re-probe for total LRRK2 (or total Rab10) to normalize the phosphoprotein signal.

    • Quantify the band intensities and express the data as a ratio of phosphorylated protein to total protein, normalized to the loading control.

Mandatory Visualizations

GNE_9605_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 LRRK2 Kinase Activity cluster_2 Inhibition cluster_3 Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Conformational Change Rab10 Rab10 (Substrate) LRRK2_active->Rab10 Phosphorylation Upstream_signals Pathogenic Mutations (e.g., G2019S) Upstream_signals->LRRK2_inactive Activation ATP ATP pRab10 pRab10 (Phosphorylated) Altered_vesicular_trafficking Altered Vesicular Trafficking pRab10->Altered_vesicular_trafficking Leads to GNE_9605 This compound GNE_9605->LRRK2_active Inhibition Lysosomal_dysfunction Lysosomal Dysfunction Altered_vesicular_trafficking->Lysosomal_dysfunction Impacts

Caption: this compound inhibits active LRRK2, blocking Rab10 phosphorylation and downstream effects.

Experimental_Workflow Start Dosing_Prep 1. This compound Formulation Start->Dosing_Prep Animal_Dosing 2. Animal Dosing (i.p. or p.o.) Dosing_Prep->Animal_Dosing Tissue_Collection 3. Tissue Collection (e.g., Brain) Animal_Dosing->Tissue_Collection Homogenization 4. Tissue Homogenization Tissue_Collection->Homogenization Protein_Quant 5. Protein Quantification Homogenization->Protein_Quant Western_Blot 6. Western Blot Analysis (pLRRK2, pRab10) Protein_Quant->Western_Blot Data_Analysis 7. Data Analysis & Interpretation Western_Blot->Data_Analysis End Data_Analysis->End

Caption: Workflow for in vivo pharmacodynamic analysis of this compound.

Troubleshooting_Logic Problem High Variability or Lack of Efficacy Check_PD Measure PD Markers (pRab10 in target tissue) Problem->Check_PD PD_OK PD Markers Inhibited? Check_PD->PD_OK No_PD No/Low Inhibition PD_OK->No_PD No Yes_PD Sufficient Inhibition PD_OK->Yes_PD Yes Troubleshoot_Dosing Review: - Formulation - Dosing Technique - Dose Level - PK/PD Timing No_PD->Troubleshoot_Dosing Troubleshoot_Model Review: - Animal Model Phenotype - Behavioral Assay - Off-Target Effects Yes_PD->Troubleshoot_Model

Caption: Troubleshooting logic for this compound in vivo experiments.

References

Technical Support Center: Overcoming GNE-9605 Resistance in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term cell culture experiments with the LRRK2 inhibitor, GNE-9605.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective, orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] It functions by competing with ATP for the binding site in the kinase domain of LRRK2, thereby preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[1] The cellular IC50 for this compound is approximately 18.7 nM.[1]

Q2: My cells are becoming less sensitive to this compound over time. What are the potential mechanisms of acquired resistance?

Acquired resistance to kinase inhibitors like this compound in long-term cell culture can arise through two primary mechanisms:

  • On-Target Resistance: This typically involves genetic mutations in the LRRK2 kinase domain that reduce the binding affinity of this compound. A well-documented resistance mutation for other LRRK2 inhibitors is the A2016T "gatekeeper" mutation, which can decrease inhibitor potency.[2][3]

  • Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on the LRRK2 pathway. These "compensatory" or "bypass" pathways can reactivate downstream signaling or engage parallel pathways to promote cell survival and proliferation.

Q3: How can I confirm that my cells have developed resistance to this compound?

Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in your long-term treated cells compared to the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a substantial increase in the IC50 value indicate the development of resistance.

Q4: Are there known off-targets of this compound that could contribute to resistance?

While this compound is reported to be a highly selective LRRK2 inhibitor, comprehensive kinome profiling data in the public domain is limited.[2] Off-target effects, especially at higher concentrations, could potentially contribute to unexpected cellular phenotypes or the activation of compensatory signaling pathways. It is crucial to use the lowest effective concentration of this compound to minimize off-target effects.

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy in long-term culture.

Possible Causes & Solutions

Possible Cause Suggested Troubleshooting Steps
Development of On-Target Resistance 1. Sequence the LRRK2 kinase domain: Isolate genomic DNA from resistant cells and sequence the kinase domain to identify potential mutations, such as the A2016T gatekeeper mutation. 2. Test alternative LRRK2 inhibitors: If a resistance mutation is identified, consider testing structurally distinct LRRK2 inhibitors that may have different binding modes and retain activity against the mutant protein.
Activation of Compensatory Signaling Pathways 1. Phospho-proteomic analysis: Use techniques like mass spectrometry-based phospho-proteomics or antibody arrays to compare the phosphorylation status of key signaling proteins between sensitive and resistant cells. Look for upregulation of pathways such as PI3K/AKT/mTOR or MAPK/ERK. 2. Combination therapy: Based on the identified compensatory pathway, test the efficacy of combining this compound with an inhibitor of the activated bypass pathway (e.g., an AKT or MEK inhibitor).
Increased Drug Efflux 1. Test with efflux pump inhibitors: Co-treat resistant cells with this compound and known ABC transporter inhibitors (e.g., verapamil (B1683045) or cyclosporin (B1163) A) to see if sensitivity is restored. 2. Measure intracellular this compound concentration: Use techniques like LC-MS/MS to quantify the intracellular concentration of this compound in sensitive versus resistant cells.
Compound Instability 1. Aliquot and store properly: Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Prepare fresh working solutions: Prepare fresh dilutions of this compound in culture medium for each experiment.

Data Presentation

Table 1: Representative IC50 Values for LRRK2 Inhibitors in Sensitive and Resistant Cell Lines.

Note: This table presents hypothetical data for this compound based on typical fold-changes observed with other kinase inhibitors in acquired resistance settings, alongside published data for other LRRK2 inhibitors.

InhibitorCell LineLRRK2 GenotypeIC50 (nM)Fold Resistance
This compound (Hypothetical) Parental SH-SY5YWild-Type19-
This compound (Hypothetical) This compound ResistantWild-Type (Bypass)38020
This compound (Hypothetical) Engineered HEK293A2016T Mutant>1000>52
LRRK2-IN-1 [3]HEK293Wild-Type13-
LRRK2-IN-1 [3]HEK293G2019S60.46
LRRK2-IN-1 [3]HEK293A2016T2450188
HG-10-102-01 [2]Biochemical AssayWild-Type20.3-
HG-10-102-01 [2]Biochemical AssayG2019S3.20.16
HG-10-102-01 [2]Biochemical AssayA2016T153.77.6

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous, long-term exposure.

Materials:

  • Parental cell line of interest (e.g., SH-SY5Y, HEK293)

  • Complete cell culture medium

  • This compound (prepare a 10 mM stock in DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well plates for IC50 determination

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.

  • Initial long-term culture: Begin culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Monitor cell growth: Monitor the cells for growth. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the culture vessel.

  • Gradual dose escalation: Once the cells are growing steadily at the starting concentration, increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat dose escalation: Continue this process of gradual dose escalation. At each step, ensure the cell population has recovered and is proliferating before increasing the drug concentration. This process can take several months.

  • Characterize the resistant population: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population to monitor the development of resistance.

  • Establish a stable resistant line: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), culture the cells for several passages in the high concentration of this compound to ensure the resistance phenotype is stable.

  • Cryopreserve resistant cells: Cryopreserve vials of the resistant cell line at various stages of resistance development.

Protocol 2: Western Blot Analysis of LRRK2 Pathway Activity

This protocol is for assessing the inhibition of LRRK2 and the activation of potential bypass signaling pathways.

Materials:

  • Sensitive and resistant cell lysates

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pLRRK2 (S1292), anti-LRRK2, anti-pAKT (S473), anti-AKT, anti-pERK1/2 (T202/Y204), anti-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Protein quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary antibody incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control to compare protein expression and phosphorylation levels between sensitive and resistant cells.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effectors Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 recruits to membrane VPS35 VPS35 VPS35->LRRK2 interacts with Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases phosphorylates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics GNE9605 This compound GNE9605->LRRK2 inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Resistance_Workflow cluster_generation Resistant Cell Line Generation cluster_characterization Characterization of Resistance cluster_overcoming Overcoming Resistance Start Parental Cell Line Culture Long-term culture with increasing this compound Start->Culture Resistant This compound Resistant Cell Line Culture->Resistant IC50 IC50 Determination Resistant->IC50 Sequencing LRRK2 Sequencing Resistant->Sequencing Proteomics Phospho-proteomics Resistant->Proteomics Alt_Inhibitor Alternative LRRK2 Inhibitor Sequencing->Alt_Inhibitor if mutation Combo_Tx Combination Therapy Proteomics->Combo_Tx if bypass pathway

Caption: Experimental workflow for developing and overcoming this compound resistance.

Compensatory_Pathways cluster_lrrk2_pathway LRRK2 Pathway cluster_bypass_pathways Compensatory Bypass Pathways cluster_output Cellular Output LRRK2_node LRRK2 Downstream_LRRK2 Downstream LRRK2 Targets LRRK2_node->Downstream_LRRK2 Cell_Survival Cell Survival & Proliferation Downstream_LRRK2->Cell_Survival GNE9605_node This compound GNE9605_node->LRRK2_node inhibition PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Cell_Survival activation MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Cell_Survival activation

Caption: Activation of compensatory signaling pathways to overcome LRRK2 inhibition.

References

Control experiments for validating GNE-9605's specificity in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the specificity of the LRRK2 inhibitor, GNE-9605, in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, selective, and orally active small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] It exhibits high affinity for LRRK2 with a biochemical Ki of 2 nM and a cellular IC50 of 19 nM.[1] The primary mechanism of action is the inhibition of LRRK2 kinase activity, which can be monitored by assessing the autophosphorylation of LRRK2 at serine 1292 (Ser1292).[1]

Q2: How can I be sure that the observed cellular phenotype is due to LRRK2 inhibition by this compound and not off-target effects?

Validating the on-target activity of this compound is crucial. A multi-pronged approach employing several control experiments is recommended:

  • Primary Control: Kinase-Dead LRRK2 Mutant: Express a kinase-dead version of LRRK2 (e.g., D1994A mutant) in your cellular model. If the phenotype observed with this compound treatment is absent in cells expressing the kinase-dead LRRK2, it strongly suggests the effect is dependent on LRRK2 kinase activity.

  • Secondary Control: Structurally Unrelated LRRK2 Inhibitor: Use a structurally distinct LRRK2 inhibitor (e.g., MLi-2 or GZD-824) at a concentration that gives equivalent on-target inhibition.[2][3] If this unrelated inhibitor recapitulates the phenotype, it provides further evidence that the effect is mediated through LRRK2 inhibition and not a unique off-target effect of this compound's chemical scaffold.

  • Negative Control: Inactive Enantiomer (if available): If a stereoisomer of this compound exists that is inactive against LRRK2, it can serve as an excellent negative control. Treating cells with the inactive enantiomer at the same concentration as this compound should not produce the phenotype. Currently, public domain information on a commercially available inactive enantiomer of this compound for use as a control is limited.

  • Dose-Response Analysis: Perform a dose-response curve with this compound. The concentration at which the phenotype is observed should correlate with the IC50 for LRRK2 inhibition in your cellular system.

Q3: What is the reported selectivity profile of this compound?

This compound has been reported to be a highly selective LRRK2 inhibitor. In a screen against 178 different kinases, this compound inhibited only one other kinase by more than 50%.[4] This high degree of selectivity minimizes the likelihood of off-target effects, but it is still essential to perform the appropriate control experiments in your specific cellular model.

Q4: How can I confirm that this compound is engaging with LRRK2 in my cells?

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells. This method is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. A shift in the melting temperature (Tm) of LRRK2 in the presence of this compound compared to a vehicle control indicates direct binding.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable effect of this compound on LRRK2 phosphorylation or downstream signaling. 1. Inactive Compound: The this compound stock solution may have degraded. 2. Insufficient Concentration: The concentration of this compound used may be too low to inhibit LRRK2 in your specific cell line. 3. Low LRRK2 Expression: The cell line may have very low endogenous levels of LRRK2.1. Verify Compound Activity: Test the compound in a cell-free biochemical assay with recombinant LRRK2. 2. Perform Dose-Response: Conduct a dose-response experiment to determine the optimal concentration. 3. Confirm LRRK2 Expression: Check LRRK2 protein levels in your cell line by Western blot. Consider overexpressing LRRK2 if endogenous levels are insufficient.
Observed phenotype does not correlate with LRRK2 inhibition. 1. Off-Target Effect: The phenotype may be due to this compound inhibiting an unintended target. 2. Cellular Stress Response: High concentrations of the inhibitor or the vehicle (e.g., DMSO) may be causing a general stress response.1. Perform Control Experiments: Use a kinase-dead LRRK2 mutant and a structurally unrelated LRRK2 inhibitor to confirm on-target activity. 2. Vehicle Control: Ensure the final concentration of the vehicle is consistent across all experiments and is at a non-toxic level. 3. Cytotoxicity Assay: Perform an assay (e.g., MTT or LDH) to rule out general cytotoxicity.
Inconsistent results between experiments. 1. Variability in Cell Culture: Differences in cell passage number, confluency, or serum batch can affect cellular responses. 2. Inconsistent Compound Dosing: Inaccurate dilutions or variability in treatment time.1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent confluency at the time of treatment. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment and ensure precise timing of treatments.

Data Presentation

Table 1: Representative Kinase Selectivity Profile of a LRRK2 Inhibitor

KinaseIC50 (nM)Fold Selectivity vs. LRRK2
LRRK2 19 1
Kinase A>10,000>526
Kinase B8,500447
Kinase C>10,000>526
TTK5,000263

This table is a representative example to illustrate the concept of a kinase selectivity profile. The data for this compound indicates high selectivity, with only one kinase out of 178 showing greater than 50% inhibition at a screening concentration.[4]

Experimental Protocols

Protocol 1: Western Blot for Phospho-LRRK2 (Ser1292)

Objective: To measure the inhibition of LRRK2 autophosphorylation in response to this compound treatment.

Materials:

  • Cells expressing LRRK2

  • This compound

  • Vehicle (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-LRRK2 (Ser1292), anti-total LRRK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the phospho-LRRK2 signal to total LRRK2 and the loading control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to LRRK2 in intact cells.

Materials:

  • Cells expressing LRRK2

  • This compound

  • Vehicle (e.g., DMSO)

  • PBS with protease inhibitors

  • Thermocycler

  • Lysis method (e.g., freeze-thaw cycles or lysis buffer)

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest cells and wash with PBS.

  • Thermal Challenge: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells using a method such as three freeze-thaw cycles in liquid nitrogen and a 37°C water bath.

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble LRRK2 by Western blot as described in Protocol 1.

  • Data Analysis: Quantify the band intensities and plot the normalized intensity of soluble LRRK2 versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Substrates cluster_inhibitor Pharmacological Intervention Rab29 Rab29 LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive Recruitment to Golgi GTP_GDP GTP/GDP Binding GTP_GDP->LRRK2_inactive GTPase Domain LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPases (Rab8, Rab10, etc.) LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases Phospho-Rab GTPases GNE_9605 This compound GNE_9605->LRRK2_active Inhibition

Caption: LRRK2 Signaling and Inhibition by this compound.

Experimental_Workflow cluster_controls Control Groups cluster_assays Assay Types Start Start Cell_Culture Cell Culture (e.g., LRRK2 expressing cells) Start->Cell_Culture Treatment Treatment with this compound and Controls Cell_Culture->Treatment Vehicle Vehicle (DMSO) Treatment->Vehicle Kinase_Dead Kinase-Dead LRRK2 Treatment->Kinase_Dead Other_Inhibitor Structurally Different LRRK2 Inhibitor Treatment->Other_Inhibitor Assay Perform Assays Western_Blot Western Blot (pLRRK2, pRab) Assay->Western_Blot CETSA CETSA (Target Engagement) Assay->CETSA Phenotypic_Assay Phenotypic Assay Assay->Phenotypic_Assay Data_Analysis Data Analysis and Interpretation Conclusion End Data_Analysis->Conclusion

Caption: Workflow for Validating this compound Specificity.

References

Validation & Comparative

GNE-9605 versus GNE-7915: a comparative analysis of LRRK2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the biochemical, cellular, and pharmacokinetic properties of two potent and selective LRRK2 inhibitors.

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the development of disease-modifying treatments for Parkinson's disease. Mutations in the LRRK2 gene are linked to an increased risk of developing the disease, and inhibition of its kinase activity is a promising strategy to counter the neurodegeneration associated with these mutations. This guide provides a comparative analysis of two widely used, potent, and brain-penetrant LRRK2 inhibitors: GNE-9605 and GNE-7915.

Biochemical and Cellular Potency

Both this compound and GNE-7915 are highly potent inhibitors of LRRK2 kinase activity. GNE-7915 exhibits a slightly lower half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) in biochemical assays compared to this compound. In cellular assays, GNE-7915 also demonstrates greater potency.

ParameterThis compoundGNE-7915Reference
Biochemical IC50 18.7 nM9 nM[1][2][3]
Biochemical Ki 2 nM1 nM[4][5][6]
Cellular IC50 19 nM9 nM[2][5][6]

Kinase Selectivity

Both inhibitors exhibit excellent selectivity for LRRK2 over a broad range of other kinases, a critical feature for minimizing off-target effects in preclinical and clinical studies.

This compound: In a panel of 178 kinases, only TAK1-TAB1 was inhibited by more than 50% at a concentration of 0.1 µM[7].

GNE-7915: When tested against a panel of 187 kinases at 0.1 µM, only TTK showed greater than 50% inhibition[3]. Further screening against 392 unique kinases in the DiscoverX KinomeScan assay confirmed high selectivity, with only LRRK2, TTK, and ALK showing greater than 65% probe displacement at 0.1 µM[3]. However, GNE-7915 has been noted to be a moderately potent antagonist of the 5-HT2B receptor[6].

Pharmacokinetic Properties

Both compounds are orally bioavailable and brain-penetrant, essential characteristics for central nervous system (CNS) drug candidates.

ParameterThis compoundGNE-7915Reference
Oral Bioavailability (rat) 90%Good oral exposure (specific % not stated)[2][5][6]
Brain Penetration ExcellentExcellent[5][6]
Plasma Clearance (rat) 26 mL/min/kgNot specified[2][5]
In Vivo Efficacy Inhibits LRRK2 Ser1292 autophosphorylation in BAC transgenic miceInduces dephosphorylation of LRRK2 in the brain of transgenic mice[2][4]

LRRK2 Signaling Pathway and Inhibition

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations, such as G2019S, lead to increased kinase activity, which is thought to contribute to neuronal injury. LRRK2 inhibitors like this compound and GNE-7915 act by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, such as Rab GTPases.

LRRK2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors/ Stimuli LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive LRRK2_Active LRRK2 (Active) p-LRRK2 LRRK2_Inactive->LRRK2_Active Autophosphorylation (e.g., pS1292) Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylation pRab_GTPases p-Rab GTPases Neuronal_Injury Neuronal Injury pRab_GTPases->Neuronal_Injury GNE_Inhibitors This compound / GNE-7915 GNE_Inhibitors->LRRK2_Active Inhibition

Caption: LRRK2 signaling pathway and mechanism of inhibition.

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (Biochemical)

This protocol determines the direct inhibitory effect of a compound on LRRK2 kinase activity.

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - LRRK2 Enzyme - LRRKtide Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Reaction_Setup Set up Reaction: - Add inhibitor/DMSO - Add LRRK2 enzyme - Add Substrate/ATP mix Prepare_Reagents->Reaction_Setup Incubate Incubate (e.g., 120 min at RT) Reaction_Setup->Incubate Stop_Reaction Stop Reaction & Deplete ATP (e.g., ADP-Glo™ Reagent) Incubate->Stop_Reaction Detect_Signal Detect Signal: - Add Kinase Detection Reagent - Measure Luminescence Stop_Reaction->Detect_Signal Analyze_Data Analyze Data: - Plot dose-response curve - Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro LRRK2 kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound, GNE-7915, or a vehicle control (DMSO) in an appropriate buffer.

  • Reaction Setup: In a 384-well plate, add the diluted compounds, recombinant LRRK2 enzyme (wild-type or mutant), and a reaction mixture containing a peptide substrate (e.g., LRRKtide) and ATP[8][9].

  • Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 120 minutes) to allow the phosphorylation reaction to proceed[8][9].

  • Signal Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This can be achieved using a commercial kit such as ADP-Glo™ Kinase Assay (Promega)[9].

  • Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition against the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.

Cellular LRRK2 Target Engagement Assay (Western Blot)

This protocol assesses the ability of the inhibitors to block LRRK2 activity within a cellular context by measuring the phosphorylation of LRRK2 at a specific autophosphorylation site (e.g., Ser1292 or Ser935).

Methodology:

  • Cell Culture and Treatment: Plate cells expressing LRRK2 (e.g., HEK293 cells overexpressing LRRK2 or patient-derived cells) and treat with varying concentrations of this compound, GNE-7915, or DMSO for a defined period (e.g., 1-4 hours)[8].

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors[8].

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay[8].

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane[8].

    • Block the membrane and then incubate with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pS1292-LRRK2 or anti-pS935-LRRK2) and total LRRK2[8][10].

    • Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[8][10].

  • Data Analysis: Quantify the band intensities for both phosphorylated and total LRRK2. Normalize the phospho-LRRK2 signal to the total LRRK2 signal for each sample. Plot the normalized values against the inhibitor concentration to determine the cellular IC50[8].

Conclusion

Both this compound and GNE-7915 are valuable research tools for investigating the role of LRRK2 in normal physiology and in the context of Parkinson's disease. GNE-7915 demonstrates slightly higher potency in both biochemical and cellular assays. Both compounds exhibit excellent kinase selectivity and possess favorable pharmacokinetic properties for in vivo studies, including oral bioavailability and brain penetrance. The choice between these inhibitors may depend on the specific experimental context, such as the desired potency and considerations of potential off-target effects, like the 5-HT2B antagonism observed with GNE-7915. The provided experimental protocols offer a foundation for researchers to directly compare these and other LRRK2 inhibitors in their own laboratory settings.

References

A Comparative In Vivo Efficacy Analysis of LRRK2 Kinase Inhibitors: GNE-9605 and PF-06447475

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Parkinson's Disease Therapeutics

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene that result in increased kinase activity are a significant genetic driver of Parkinson's disease. This has led to the development of selective LRRK2 kinase inhibitors as a promising therapeutic avenue. This guide provides an objective, data-driven comparison of the in vivo performance of two prominent LRRK2 inhibitors, GNE-9605 and PF-06447475, to aid in the selection of appropriate compounds for preclinical research.

Quantitative In Vivo Efficacy Comparison

The following table summarizes key in vivo efficacy data for this compound and PF-06447475, focusing on their ability to inhibit LRRK2 kinase activity in the brain. The primary biomarker for target engagement is the reduction of LRRK2 phosphorylation at serine 935 (pS935) or serine 1292 (pS1292).

ParameterThis compoundPF-06447475Animal Model
Target Engagement
Inhibition of pS1292-LRRK2Dose-dependent inhibition-Transgenic mice expressing human LRRK2 G2019S[1]
Doses Tested10 and 50 mg/kg[1]-Transgenic mice expressing human LRRK2 G2019S[1]
Neuroprotective Efficacy
-Data not available in searched literatureAttenuated α-synuclein-induced dopaminergic neurodegeneration[2]Rat model of α-synuclein overexpression[2]
-Data not available in searched literaturePreserved Tyrosine Hydroxylase (TH) expression in the dorsal striatum[2]Rat model of α-synuclein overexpression[2]
-Data not available in searched literatureReduced microgliosis[2]G2019S-LRRK2 transgenic rats[2]
Pharmacokinetics
Brain PenetrantYes[2]Yes[3][4]Not specified
Cellular Potency (IC50)18.7 nM[1]3 nM (enzyme), 25 nM (whole cell)Not applicable

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental approach for evaluating these inhibitors, the following diagrams are provided.

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active Activation (e.g., mutation) Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Downstream_Effects Altered Vesicular Trafficking, Autophagy, and Neuronal Integrity pRab_GTPases->Downstream_Effects Inhibitor This compound or PF-06447475 Inhibitor->LRRK2_active Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

In_Vivo_Efficacy_Workflow Animal_Model Select Animal Model (e.g., LRRK2 transgenic mice/rats, neurotoxin-induced models) Compound_Admin Administer this compound or PF-06447475 (e.g., oral gavage) Animal_Model->Compound_Admin Behavioral_Testing Behavioral Assessments (e.g., motor function tests) Compound_Admin->Behavioral_Testing Tissue_Collection Collect Brain and/or Peripheral Tissues Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., Western blot for pLRRK2) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (e.g., Immunohistochemistry for TH) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis and Comparison Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: General Experimental Workflow for In Vivo Efficacy Testing.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of this compound and PF-06447475 in vivo.

In Vivo LRRK2 Target Engagement Study (General Protocol)

This protocol is a composite based on typical in vivo studies for LRRK2 inhibitors.

  • Animal Models: Male and female transgenic mice expressing human LRRK2 with the G2019S mutation are commonly used. Age-matched wild-type littermates serve as controls.

  • Compound Administration: this compound or PF-06447475 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) via gavage. Dosing can be single or repeated, with doses typically ranging from 3 to 50 mg/kg.[1][5]

  • Tissue Harvesting: At a specified time point after the final dose (e.g., 2-4 hours), animals are euthanized, and brain tissue (e.g., striatum, cortex) is rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

  • Western Blot Analysis:

    • Brain tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against pS1292-LRRK2 (for this compound studies) or pS935-LRRK2 (a common marker for LRRK2 inhibition) and total LRRK2.[1] Antibodies against loading controls (e.g., β-actin or GAPDH) are also used.

    • After washing, membranes are incubated with appropriate HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

    • The ratio of phosphorylated LRRK2 to total LRRK2 is calculated to determine the extent of target inhibition.

Neuroprotection Study in an Alpha-Synuclein Overexpression Rat Model (PF-06447475)

This protocol is based on studies demonstrating the neuroprotective effects of PF-06447475.[2]

  • Animal Model: Adult male Sprague-Dawley rats or G2019S-LRRK2 BAC transgenic rats are used.

  • Surgical Procedure: Recombinant adeno-associated virus (rAAV) expressing human wild-type α-synuclein is stereotactically injected into the substantia nigra pars compacta (SNc) of one hemisphere.

  • Compound Administration: Beginning on the day of surgery or shortly after, rats are treated daily with PF-06447475 (e.g., 30 mg/kg, p.o.) or vehicle for a period of several weeks (e.g., 4 weeks).

  • Behavioral Analysis: Motor function can be assessed at baseline and at regular intervals throughout the study using tests such as the cylinder test for forelimb asymmetry or amphetamine-induced rotations.

  • Immunohistochemistry and Stereology:

    • At the end of the treatment period, rats are transcardially perfused with saline followed by 4% paraformaldehyde.

    • Brains are removed, post-fixed, and cryoprotected.

    • Coronal sections through the striatum and midbrain are cut on a cryostat.

    • Immunohistochemistry is performed using antibodies against tyrosine hydroxylase (TH) to label dopaminergic neurons and their terminals, and against markers of microgliosis (e.g., Iba1).

    • Unbiased stereological methods are used to quantify the number of TH-positive neurons in the SNc and the density of TH-positive fibers in the striatum. The number of activated microglia is also quantified.

  • Data Analysis: The extent of neurodegeneration and neuroinflammation in the PF-06447475-treated group is compared to the vehicle-treated group to determine the neuroprotective efficacy of the compound.

Conclusion

Both this compound and PF-06447475 are potent, brain-penetrant LRRK2 kinase inhibitors with demonstrated in vivo target engagement. PF-06447475 has more extensively published data supporting its neuroprotective effects in preclinical models of Parkinson's disease. The choice between these compounds for in vivo studies will depend on the specific research question, the animal model being used, and the desired endpoints. For studies focused purely on target engagement, both compounds appear to be suitable. For investigations into neuroprotective efficacy, PF-06447475 currently has a more established profile in the scientific literature. Further publication of in vivo efficacy data for this compound in neurodegeneration models will be valuable for a more direct comparison.

References

Validating GNE-9605 Target Engagement by Measuring Rab Protein Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GNE-9605, a potent and selective LRRK2 inhibitor, with other alternatives for validating target engagement through the measurement of Rab protein phosphorylation. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to aid in your research and development endeavors.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease and other neurodegenerative disorders. This compound is a highly selective and brain-penetrant LRRK2 inhibitor that has demonstrated robust, dose-dependent inhibition of LRRK2 in preclinical models.[1] A critical step in the preclinical and clinical development of LRRK2 inhibitors is the validation of target engagement. One of the most reliable methods to demonstrate the cellular activity of LRRK2 inhibitors is to measure the phosphorylation of its downstream substrates, the Rab GTPases. This guide compares this compound with other commonly used LRRK2 inhibitors and provides the necessary protocols to assess their efficacy in modulating Rab protein phosphorylation.

LRRK2 Signaling and Rab Phosphorylation

LRRK2 is a large, multidomain protein that functions as a serine/threonine kinase. Pathogenic mutations in LRRK2, such as G2019S, lead to increased kinase activity, which is believed to contribute to the neurodegeneration observed in Parkinson's disease. LRRK2 phosphorylates a subset of Rab GTPases, which are key regulators of vesicular trafficking. This phosphorylation event can alter the function of Rab proteins, impacting cellular processes such as endosomal trafficking and autophagy. LRRK2 inhibitors, like this compound, act by blocking the kinase activity of LRRK2, thereby reducing the phosphorylation of Rab proteins. This reduction in Rab phosphorylation serves as a direct biomarker of target engagement.

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 LRRK2_inactive->LRRK2_active Activation (e.g., G2019S mutation) Rab_unphos Rab-GDP (unphosphorylated) LRRK2_active->Rab_unphos Phosphorylation Rab_phos pRab-GTP (phosphorylated) Rab_unphos->Rab_phos Effector Downstream Effectors Rab_phos->Effector Binding GNE9605 This compound GNE9605->LRRK2_active Inhibition Cellular_Response Altered Cellular Response Effector->Cellular_Response

LRRK2 signaling pathway and this compound inhibition.

Comparison of LRRK2 Inhibitors

The selection of an appropriate LRRK2 inhibitor is crucial for successful target validation studies. The following table summarizes the key quantitative data for this compound and other commonly used LRRK2 inhibitors.

CompoundTargetKi (nM)Biochemical IC50 (nM)Cellular IC50 (nM)Brain Penetration
This compound LRRK2--18.7Yes
GNE-0877 (DNL201) LRRK20.7[2]3[2][3]3Yes
PF-06447475 LRRK2-3 (WT), 11 (G2019S)[4]25Yes[4][5]
MLi-2 LRRK2-0.76[6][7]1.4[6][7]Yes

Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human embryonic kidney (HEK293) cells are commonly used for their high transfection efficiency and robust expression of LRRK2.

  • Culture Conditions: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection (Optional): For enhanced signal, cells can be transiently transfected with a plasmid encoding wild-type or mutant LRRK2 (e.g., G2019S) using a suitable transfection reagent.

  • Inhibitor Treatment: 24-48 hours post-transfection (or when cells reach 80-90% confluency), treat the cells with varying concentrations of this compound or other LRRK2 inhibitors (e.g., 0.1, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).

Cell Lysis and Protein Quantification
  • Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

Immunoprecipitation of Rab Proteins
  • Antibody-Bead Conjugation: Incubate an antibody specific to the Rab protein of interest (e.g., Rab10) with Protein A/G magnetic beads for 1-2 hours at 4°C with gentle rotation.

  • Immunoprecipitation: Add the antibody-bead conjugate to the cell lysates and incubate overnight at 4°C with gentle rotation.

  • Washes: Wash the beads three times with ice-cold lysis buffer to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5 minutes.

Western Blotting for Phosphorylated Rab
  • SDS-PAGE: Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the Rab protein (e.g., anti-phospho-Rab10) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for the total amount of Rab protein, the membrane can be stripped and re-probed with an antibody against the total Rab protein.

In Vitro LRRK2 Kinase Assay
  • Reaction Mixture: Prepare a reaction mixture containing recombinant LRRK2 protein, a Rab protein substrate (e.g., recombinant Rab8A), and the LRRK2 inhibitor (this compound or alternatives) at various concentrations in a kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the phosphorylation of the Rab substrate by Western blotting as described above or by other methods such as mass spectrometry.[8]

Experimental Workflow

The following diagram illustrates a typical workflow for validating this compound target engagement by measuring Rab protein phosphorylation.

Experimental_Workflow A Cell Culture & Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D Immunoprecipitation of Rab Protein C->D E SDS-PAGE D->E F Western Blot E->F G Detection of p-Rab & Total Rab F->G H Data Analysis G->H

Workflow for validating LRRK2 inhibitor target engagement.

Conclusion

Measuring the phosphorylation of Rab proteins is a robust and reliable method for validating the target engagement of LRRK2 inhibitors like this compound. This guide provides a comparative overview of this compound and its alternatives, along with detailed experimental protocols to facilitate these studies. The provided data and methodologies will assist researchers in designing and executing experiments to effectively assess the potency and cellular activity of LRRK2 inhibitors, ultimately advancing the development of novel therapeutics for neurodegenerative diseases.

References

GNE-9605: A Comparative Analysis of Its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GNE-9605 is a potent, orally active, and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2] This guide provides a comparative analysis of this compound's selectivity profile against a panel of other kinases, supported by available experimental data.

Executive Summary

This compound demonstrates exceptional selectivity for LRRK2. While comprehensive quantitative data from a full kinase panel screen is not publicly available in its entirety, published research indicates that this compound was tested against a panel of 178 distinct kinases and showed significant inhibition (more than 50%) against only one other kinase.[3] This high degree of selectivity minimizes the potential for off-target effects, a critical attribute for a therapeutic candidate.

Potency and Selectivity of this compound

This compound exhibits potent inhibition of LRRK2 in both biochemical and cellular assays. The table below summarizes the key inhibitory values for this compound and provides a comparison with other known LRRK2 inhibitors.

CompoundTargetIC50 (nM)Ki (nM)Kinase Panel SizeSignificant Off-Target Kinases (>50% inhibition)Reference
This compound LRRK2 18.7 (cellular) 2 178 1 [1][3]
GNE-7915LRRK29 (cellular)1187TTK[3]
PF-06447475LRRK2 (WT)3--Not specified[3]
PF-06447475LRRK2 (G2019S)11--Not specified[3]
CZC-25146LRRK2--1845
CZC-54252LRRK2--18410

Note: The specific identity of the single off-target kinase for this compound is not specified in the publicly available literature.

Experimental Protocols

The selectivity of this compound was likely determined using a comprehensive kinase profiling assay, such as the KINOMEscan™ platform, followed by secondary biochemical assays to confirm any initial hits.

General Kinase Profiling (e.g., KINOMEscan™)

This method quantitatively measures the binding of a test compound to a large panel of kinases. The assay is based on a competition binding format where the amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound.

Brief Protocol:

  • A library of DNA-tagged kinases is used.

  • Each kinase is incubated with the test compound (this compound) and an immobilized, active-site directed ligand.

  • If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

  • The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Results are typically expressed as a percentage of a DMSO control, with a lower percentage indicating stronger binding of the test compound.

Biochemical IC50 Determination (Radiometric Assay)

To determine the potency of inhibition for LRRK2 and any identified off-target kinases, a radiometric kinase assay is commonly employed.

Brief Protocol:

  • The kinase reaction is set up with purified recombinant LRRK2 enzyme, a suitable substrate (e.g., a peptide like LRRKtide or a protein like myelin basic protein), and a kinase buffer.

  • Serial dilutions of this compound (or a vehicle control) are added to the reaction mixture and pre-incubated.

  • The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing.

  • The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or phosphorimager.

  • The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the LRRK2 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated using Graphviz.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects GTP/GDP GTP/GDP LRRK2 LRRK2 GTP/GDP->LRRK2 GTP binding activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking GNE9605 This compound GNE9605->LRRK2 Inhibition

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Kinase_Selectivity_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation Compound This compound Primary_Assay High-Throughput Screening Assay Compound->Primary_Assay Kinase_Panel Kinase Panel (e.g., 178 kinases) Kinase_Panel->Primary_Assay Hit_Identification Identify Off-Target 'Hits' Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve Generation Hit_Identification->Dose_Response Validate Hits IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination

Caption: Experimental Workflow for Kinase Selectivity Profiling.

Conclusion

This compound is a highly selective LRRK2 inhibitor with a favorable profile for further investigation as a potential therapeutic agent for Parkinson's disease. Its minimal off-target activity, as suggested by initial broad kinase panel screening, underscores its specificity. Further disclosure of the complete kinase selectivity dataset would be invaluable to the research community for a more comprehensive comparative analysis.

References

Assessing the On-Target and Off-Target Liabilities of GNE-9605: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GNE-9605, a potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor, with other key LRRK2 inhibitors. The on-target efficacy and off-target liabilities are evaluated using supporting experimental data to inform researchers in the selection of appropriate tool compounds for Parkinson's disease research and drug development.

Introduction

Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease. These mutations lead to increased LRRK2 kinase activity, making it a prime therapeutic target. This compound is a highly potent, selective, and brain-penetrant LRRK2 inhibitor.[1][2] This guide assesses its performance against other well-characterized LRRK2 inhibitors.

Data Presentation: Quantitative Comparison of LRRK2 Inhibitors

The following tables summarize the on-target potency and kinase selectivity of this compound in comparison to other notable LRRK2 inhibitors.

Table 1: On-Target Potency of LRRK2 Inhibitors

InhibitorTargetBiochemical IC50/Kᵢ (nM)Cellular IC50 (nM)References
This compound LRRK2 (WT)Kᵢ: 219[3]
LRRK2IC50: 18.719[3][4]
GNE-0877LRRK2-3[5]
PF-06447475LRRK2 (WT)IC50: 325[6]
LRRK2 (G2019S)IC50: 11-[5]
GNE-7915LRRK2Kᵢ: 19[5]
MLi-2LRRK2 (G2019S)IC50: 0.761.4[5]
CZC-25146LRRK2 (WT)IC50: 4.76-[5]
LRRK2 (G2019S)IC50: 6.87-[5]
CZC-54252LRRK2 (WT)IC50: 1.28-[5]
LRRK2 (G2019S)IC50: 1.85-[5]

Table 2: Off-Target Liability and Kinase Selectivity

InhibitorKinase Selectivity ProfileNumber of Off-Targets (>50% inhibition)Known Off-TargetsReferences
This compound Screened against 178 kinases1Not specified[5]
GNE-0877Screened against 190 kinases4Not specified[6]
PF-06447475Screened against 39 kinases3Not specified[6]
GNE-7915Screened against 187 kinases1TTK[5]
MLi-2Screened against >308 kinasesHighly selective (>295-fold)Not specified[5]
CZC-25146Screened against 184 kinases5Not specified[5]
CZC-54252Screened against 184 kinases10Not specified[5]

This compound demonstrates high potency for LRRK2 with a biochemical Kᵢ of 2 nM and a cellular IC50 of 19 nM.[3] It exhibits exceptional selectivity, inhibiting only one kinase out of a panel of 178 by more than 50%.[5] In comparison, other potent LRRK2 inhibitors such as GNE-0877 and PF-06447475 show a slightly higher number of off-targets in similar kinase panels.[6] GNE-7915 also shows high selectivity, with TTK being its only significant off-target kinase.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the cited data.

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified LRRK2.

  • Materials:

    • Purified recombinant LRRK2 (WT or mutant)

    • Peptide substrate (e.g., LRRKtide)

    • This compound or other test inhibitors

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • [γ-³³P]ATP

    • 96-well plates

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 96-well plate, add the kinase, the peptide substrate, and the test inhibitor in the kinase reaction buffer.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

This assay measures the inhibition of LRRK2 kinase activity within a cellular context by assessing the phosphorylation status of a LRRK2 autophosphorylation site (e.g., Ser1292 or Ser935).

  • Materials:

    • Cell line expressing LRRK2 (e.g., HEK293T or SH-SY5Y)

    • This compound or other test inhibitors

    • Cell culture medium and reagents

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Primary antibodies (anti-pLRRK2, anti-total LRRK2)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate and imaging system

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test inhibitor for a specified time (e.g., 90 minutes).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated and total LRRK2.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

    • Determine the cellular IC50 value from the dose-response curve.

This assay assesses the ability of an inhibitor to engage and inhibit LRRK2 in a living organism.

  • Materials:

    • BAC transgenic mice expressing human LRRK2

    • This compound or other test inhibitors formulated for in vivo administration

    • Tissue homogenization buffer

    • Western blot reagents as described above

  • Procedure:

    • Administer the test inhibitor to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.

    • At a specified time point after dosing, euthanize the mice and collect tissues of interest (e.g., brain, kidney).

    • Homogenize the tissues in lysis buffer to extract proteins.

    • Perform a Western blot analysis as described in the cellular assay protocol to measure the levels of phosphorylated and total LRRK2.

    • Evaluate the dose-dependent inhibition of LRRK2 phosphorylation in the different tissues.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_pd Parkinson's Disease GTP GTP LRRK2 LRRK2 GTP->LRRK2 Activates GDP GDP LRRK2->GDP GTPase Activity Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates GNE9605 This compound GNE9605->LRRK2 Inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Vesicular_Trafficking->Autophagy Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival PD_Pathology PD Pathology Neuronal_Survival->PD_Pathology Leads to (if impaired)

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Inhibitor_Characterization_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Biochem_Assay Biochemical Kinase Assay (e.g., Radiometric) Potency On-Target Potency (IC50) Biochem_Assay->Potency Cell_Assay Cellular Autophosphorylation Assay (e.g., Western Blot) Biochem_Assay->Cell_Assay KinomeScan KinomeScan Profiling Selectivity Off-Target Selectivity KinomeScan->Selectivity Cellular_Potency Cellular Efficacy Cell_Assay->Cellular_Potency InVivo_PD In Vivo Pharmacodynamics (e.g., Mouse Model) Cell_Assay->InVivo_PD CETSA Cellular Thermal Shift Assay (Target Engagement) Target_Engagement Target Engagement CETSA->Target_Engagement InVivo_Efficacy In Vivo Efficacy InVivo_PD->InVivo_Efficacy

Caption: Workflow for characterizing the on-target and off-target liabilities of LRRK2 inhibitors.

Conclusion

This compound is a highly potent and exceptionally selective LRRK2 inhibitor, making it a valuable tool for studying the role of LRRK2 in Parkinson's disease. Its favorable profile, characterized by high on-target potency and minimal off-target activity, suggests a lower risk of confounding experimental results due to off-target effects. This comparative guide provides the necessary data and protocols for researchers to make informed decisions when selecting a LRRK2 inhibitor for their specific research needs. Further investigation into the single identified off-target of this compound would provide an even more complete understanding of its liability profile.

References

GNE-9605: A Reference Standard for Next-Generation LRRK2 Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of Leucine-Rich Repeat Kinase 2 (LRRK2) as a key genetic driver in Parkinson's disease has propelled the development of potent and selective inhibitors to probe its biological functions and as potential therapeutic agents. Among these, GNE-9605 has emerged as a valuable reference compound for the screening and characterization of novel LRRK2 inhibitors. This guide provides a comprehensive comparison of this compound with other widely used LRRK2 inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug discovery efforts.

Comparative Efficacy and Potency of LRRK2 Inhibitors

The potency of a kinase inhibitor is a critical determinant of its utility. The following table summarizes the biochemical and cellular potency of this compound in comparison to other well-characterized LRRK2 inhibitors.

InhibitorBiochemical IC50 (nM)Cellular IC50 (nM)Ki (nM)Key Characteristics
This compound 19[1]18.7 (pS1292)[2]2[1][2]Highly potent, selective, and brain-penetrant.[3]
GNE-7915 9[4][5]9 (pLRRK2)[6]1[4][5]Potent, selective, and brain-penetrant with a long half-life.[3]
MLi-2 0.76[7][8][9]1.4 (pS935)[7][8][9][10]3.4 (radioligand binding)[7][8][9]Exceptionally potent and selective, with CNS activity.[7]
PF-06447475 3 (WT), 11 (G2019S)[6]25[11]-Potent, selective, and brain-penetrant.[3][12]
LRRK2-IN-1 13 (WT), 6 (G2019S)[6]30-80 (TR-FRET)-First-generation selective inhibitor, poor brain penetration.[6]

Selectivity Profile

A crucial aspect of a chemical probe is its selectivity. Off-target effects can confound experimental results and lead to toxicity. Kinome-wide scanning is employed to assess the selectivity of LRRK2 inhibitors.

InhibitorSelectivity Profile Highlights
This compound Highly selective; in a panel of 178 kinases, only one was inhibited by more than 50%.[6]
GNE-7915 Excellent selectivity; in a panel of 187 kinases, only TTK was inhibited by more than 50% at 100 nM.[6] Also shows moderate 5-HT2B antagonist activity.[5]
MLi-2 Exceptional selectivity; >295-fold selectivity over 300 other kinases.[7][8][9]
PF-06447475 Highly selective.[12]
LRRK2-IN-1 Relatively selective, but known to inhibit other kinases such as DCLK2 at higher concentrations.

Pharmacokinetic Properties

The pharmacokinetic profile of an inhibitor determines its suitability for in vivo studies. Key parameters include oral bioavailability and brain penetration.

InhibitorOral BioavailabilityBrain Penetration
This compound Excellent (90% in mice)[2]Yes[3]
GNE-7915 GoodYes[3]
MLi-2 HighYes[7]
PF-06447475 ModerateYes[3]
LRRK2-IN-1 Favorable in mice, but poor brain penetration.[6]No

LRRK2 Signaling Pathway and Inhibition

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations, most commonly G2019S, lead to increased kinase activity, which is a key target for therapeutic intervention. LRRK2 phosphorylates a subset of Rab GTPases, regulating vesicular trafficking and other cellular processes. LRRK2 inhibitors act by competing with ATP in the kinase domain, thus blocking the phosphorylation of its substrates.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Kinases Upstream Kinases LRRK2 Active LRRK2 (Kinase Domain) Upstream Kinases->LRRK2 Phosphorylation GTP/GDP GTP/GDP GTP/GDP->LRRK2 GTP Binding Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation GNE9605 This compound (Inhibitor) GNE9605->LRRK2 Inhibition Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Phospho_Rab Phosphorylated Rab Phospho_Rab->Vesicular_Trafficking Altered Autophagy Autophagy Phospho_Rab->Autophagy Altered Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_lead_opt Lead Optimization HTS High-Throughput Screening (e.g., TR-FRET Kinase Assay) Hit_ID Hit Identification HTS->Hit_ID Biochem_Potency Biochemical Potency (IC50 Determination) Hit_ID->Biochem_Potency Cellular_Potency Cellular Potency (pLRRK2/pRab10 Western Blot) Biochem_Potency->Cellular_Potency Selectivity Kinase Selectivity Profiling Cellular_Potency->Selectivity PK_Studies Pharmacokinetic Studies (In Vivo) Selectivity->PK_Studies Efficacy_Models In Vivo Efficacy Models PK_Studies->Efficacy_Models

References

Independent Validation of GNE-9605's Neuroprotective Effects in Different Parkinson's Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, GNE-9605, and its potential neuroprotective effects in relevant preclinical models of Parkinson's disease (PD). While direct, independent validation studies detailing the neuroprotective efficacy of this compound are not extensively available in the public domain, this document synthesizes the existing data on this compound's potent LRRK2 inhibition and draws comparisons with other well-characterized LRRK2 inhibitors. This guide aims to provide a valuable resource for researchers designing and interpreting studies focused on LRRK2-targeted therapeutics for PD.

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, with the G2019S mutation leading to increased kinase activity being the most common. This has positioned LRRK2 as a prime therapeutic target, spurring the development of small molecule inhibitors to normalize its hyper-kinase activity.

This compound: A Potent and Brain-Penetrant LRRK2 Inhibitor

This compound is a potent, selective, and orally active LRRK2 inhibitor with excellent brain penetration.[1] It has been shown to robustly inhibit LRRK2 Ser1292 autophosphorylation in a dose-dependent manner in the brains of transgenic mice expressing human LRRK2 protein.[1][2] This demonstrates its ability to engage its target in the central nervous system, a critical characteristic for any potential neuroprotective agent in PD.

Comparative Efficacy of LRRK2 Inhibitors

The following tables summarize the available data on this compound and other key LRRK2 inhibitors. This comparative data is compiled from various independent studies and is intended to provide a landscape view of the current state of LRRK2 inhibitor development.

Table 1: In Vitro and In Vivo Target Engagement of LRRK2 Inhibitors

InhibitorBiochemical IC50 (LRRK2)Cellular IC50In Vivo ModelRoute of AdministrationKey In Vivo FindingReference
This compound 18.7 nM19 nMBAC transgenic mice (human LRRK2)i.p., p.o.Dose-dependent inhibition of LRRK2 Ser1292 autophosphorylation in the brain.[1][2]
GNE-0877 Potent (exact value not specified)Enhanced cellular potencyNon-human primatesOralInhibited LRRK2 in the brain.[2]
PF-06447475 High potency (exact value not specified)Not specifiedBAC transgenic mice (WT and G2019S LRRK2)OralDecreased LRRK2 activity in brain and kidney at 3 mg/kg.[2]
MLi-2 Marked improvement in potency for G2019S LRRK2Not specifiedWild-type miceOral>90% reduction in LRRK2 activity in the brain at 10 mg/kg.[2]
GNE-7915 Not specifiedNot specifiedMonkeysNot specifiedIncreased size and number of lamellar bodies in lungs, an on-target effect.[2]

Table 2: Neuroprotective Effects of LRRK2 Inhibitors in Preclinical PD Models

InhibitorPD ModelKey Neuroprotective OutcomeReference
GW5074 (less selective) Viral-mediated G2019S LRRK2 overexpression (mice)Attenuated the loss of dopaminergic neurons.[2]
PF-06447475 Rotenone-induced oxidative stress in human nerve-like differentiated cellsProtected against rotenone-induced cell death and abolished ROS production.[3][4]
PF-06447475 Paraquat-induced toxicity (Drosophila)Protected against locomotor impairment and reduced lifespan.[5]
MLi-2 TCE-induced toxicity (in vivo)Protected against dopaminergic neurodegeneration, neuroinflammation, and mitochondrial damage.[6]
GNE-7915 LRRK2 R1441G mutant miceReduced striatal α-synuclein oligomer and cortical pSer129-α-synuclein levels with long-term treatment.[7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to validate LRRK2 inhibitors, the following diagrams are provided.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_outcome Pathological Outcome Genetic Mutations (e.g., G2019S) Genetic Mutations (e.g., G2019S) LRRK2 LRRK2 Genetic Mutations (e.g., G2019S)->LRRK2 Increases Kinase Activity Environmental Toxins (e.g., Rotenone, TCE) Environmental Toxins (e.g., Rotenone, TCE) Environmental Toxins (e.g., Rotenone, TCE)->LRRK2 Increases Kinase Activity Rab GTPase Phosphorylation Rab GTPase Phosphorylation LRRK2->Rab GTPase Phosphorylation Phosphorylates Mitochondrial Function Mitochondrial Function LRRK2->Mitochondrial Function Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Vesicular Trafficking Vesicular Trafficking Rab GTPase Phosphorylation->Vesicular Trafficking Autophagy/Lysosomal Function Autophagy/Lysosomal Function Vesicular Trafficking->Autophagy/Lysosomal Function α-synuclein Aggregation α-synuclein Aggregation Autophagy/Lysosomal Function->α-synuclein Aggregation Clearance Neuronal Dysfunction & Death Neuronal Dysfunction & Death Autophagy/Lysosomal Function->Neuronal Dysfunction & Death Mitochondrial Function->Neuronal Dysfunction & Death Neuroinflammation->Neuronal Dysfunction & Death α-synuclein Aggregation->Neuronal Dysfunction & Death This compound This compound This compound->LRRK2 Inhibits

Figure 1: LRRK2 Signaling Pathway in Parkinson's Disease.

Experimental_Workflow cluster_model PD Model Selection cluster_treatment Treatment Regimen cluster_assessment Neuroprotective Assessment 6-OHDA Model 6-OHDA Model MPTP Model MPTP Model α-synuclein Overexpression α-synuclein Overexpression LRRK2 Mutant Model LRRK2 Mutant Model This compound Administration This compound Administration Vehicle Control Vehicle Control Comparative LRRK2 Inhibitor Comparative LRRK2 Inhibitor Behavioral Analysis (e.g., Rotarod, Cylinder Test) Behavioral Analysis (e.g., Rotarod, Cylinder Test) Histological Analysis (e.g., TH+ Neuron Count) Histological Analysis (e.g., TH+ Neuron Count) Biochemical Analysis (e.g., α-synuclein aggregates, pLRRK2 levels) Biochemical Analysis (e.g., α-synuclein aggregates, pLRRK2 levels) PD Model Selection PD Model Selection Treatment Regimen Treatment Regimen PD Model Selection->Treatment Regimen Randomized Allocation Neuroprotective Assessment Neuroprotective Assessment Treatment Regimen->Neuroprotective Assessment Post-treatment Evaluation Data Analysis & Comparison Data Analysis & Comparison Neuroprotective Assessment->Data Analysis & Comparison

Figure 2: General Experimental Workflow for Validating LRRK2 Inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines for key experiments used in the preclinical assessment of neuroprotective compounds for Parkinson's disease.

6-Hydroxydopamine (6-OHDA) Induced Nigrostriatal Degeneration Model

This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of rodents to induce selective degeneration of dopaminergic neurons.

  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Pre-treatment: Administration of a norepinephrine (B1679862) uptake inhibitor (e.g., desipramine) to protect noradrenergic neurons from 6-OHDA toxicity.

  • Surgery: Anesthetize the animal and place it in a stereotaxic frame. A small burr hole is drilled in the skull over the target coordinates. 6-OHDA is infused slowly into the target brain region.

  • This compound Administration: this compound or vehicle is administered (e.g., orally or intraperitoneally) daily, starting either before or after the 6-OHDA lesion, for a specified duration.

  • Behavioral Assessment: Motor function is assessed using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test for forelimb use asymmetry, and the rotarod test for motor coordination.

  • Endpoint Analysis: Animals are euthanized, and brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) and dopamine (B1211576) transporter (DAT) density in the striatum.

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model

The MPTP model is a widely used neurotoxin-based model that causes parkinsonism in primates and rodents.

  • Animals: C57BL/6 mice are particularly susceptible to MPTP.

  • MPTP Administration: MPTP is typically administered via intraperitoneal injections over one or several days.

  • This compound Administration: Treatment with this compound or vehicle can be initiated prior to, during, or after MPTP administration.

  • Behavioral Assessment: Motor performance is evaluated using tests like the rotarod, pole test, and open field test.

  • Endpoint Analysis: Brains are analyzed for the number of TH-positive neurons in the SNpc and dopamine levels in the striatum using high-performance liquid chromatography (HPLC).

Alpha-Synuclein (B15492655) Overexpression Model

This model utilizes viral vectors (e.g., adeno-associated virus, AAV) to overexpress human wild-type or mutant (e.g., A53T) alpha-synuclein in the substantia nigra of rodents, leading to progressive dopaminergic neuron loss and alpha-synuclein pathology.

  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgery: Stereotaxic injection of AAV-alpha-synuclein into the substantia nigra.

  • This compound Administration: Chronic administration of this compound or vehicle is typically initiated a few weeks after viral vector injection to assess its therapeutic potential.

  • Behavioral Assessment: A battery of motor tests is performed at multiple time points to track the progressive motor deficits.

  • Endpoint Analysis: Brains are examined for TH-positive neuron loss, alpha-synuclein aggregation (including phosphorylated alpha-synuclein), and markers of neuroinflammation.

Conclusion

This compound stands out as a potent and brain-penetrant LRRK2 inhibitor, a promising profile for a neuroprotective agent in Parkinson's disease. While direct and independent validation of its neuroprotective efficacy in various PD models is not yet widely published, the collective evidence from studies on other potent LRRK2 inhibitors strongly suggests a therapeutic potential. The inhibition of LRRK2 kinase activity has been shown to be protective in multiple preclinical models of PD, mitigating neuronal loss, reducing alpha-synuclein pathology, and ameliorating behavioral deficits.

Future independent studies are crucial to directly assess the neuroprotective effects of this compound in head-to-head comparisons with other leading LRRK2 inhibitors across a range of validated PD models. Such studies will be instrumental in determining its potential for clinical development as a disease-modifying therapy for Parkinson's disease. Researchers are encouraged to utilize the experimental frameworks outlined in this guide to contribute to the comprehensive evaluation of this and other promising LRRK2-targeted compounds.

References

Safety Operating Guide

Proper Disposal of GNE-9605: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of GNE-9605, a potent and selective LRRK2 inhibitor used in Parkinson's disease research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound and its handling is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its classification as a potent kinase inhibitor necessitates treating it as a hazardous compound.

Key Hazard Considerations:

  • Biological Activity: As a potent LRRK2 inhibitor, this compound is biologically active and may have toxicological effects that are not yet fully characterized.[1][2][3][4]

  • Solvents: this compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO). The hazards of the solvent must also be considered in the disposal plan.

  • Form: The compound may be in solid (powder) form or in a solution.

Personal Protective Equipment (PPE) is Mandatory: A critical step in safe handling and disposal is the consistent use of appropriate PPE.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities of powder.To prevent inhalation of airborne powder.

Segregation and Waste Collection

Proper segregation of waste streams is fundamental to safe and compliant chemical disposal. Never mix this compound waste with non-hazardous laboratory trash.

Waste Stream Classification:

Waste TypeDescriptionCollection Container
Solid this compound Waste Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, spatulas, pipette tips).Clearly labeled, sealed, and chemically compatible container for hazardous solid waste.
Liquid this compound Waste This compound solutions (e.g., in DMSO), contaminated solvents from cleaning glassware.Clearly labeled, sealed, and chemically compatible container for hazardous liquid waste.
Contaminated Sharps Needles, syringes, or other sharps contaminated with this compound.Puncture-proof sharps container labeled for hazardous chemical waste.
Empty Containers Original vials or containers of this compound.Must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of as non-hazardous waste.[5][6]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of this compound.

Experimental Workflow for this compound Disposal:

GNE9605_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A 1. Don PPE B 2. Prepare Labeled Waste Containers A->B C 3. Segregate Solid & Liquid Waste B->C D 4. Triple Rinse Empty Containers C->D E 5. Collect Rinsate D->E F 6. Store Waste in Designated Area E->F G 7. Arrange for Professional Disposal F->G Lab_Waste_Management cluster_assessment Hazard Identification cluster_handling Safe Handling & Use cluster_disposal Waste Disposal Protocol A Review SDS & Chemical Properties B Identify Hazards (Toxic, Flammable, etc.) A->B C Implement Engineering Controls (e.g., Fume Hood) B->C D Utilize Appropriate PPE C->D E Segregate Hazardous Waste D->E F Use Labeled, Compatible Containers E->F G Follow Institutional Procedures F->G H Contact EHS for Disposal G->H

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.